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1-(4-Chlorophenyl)ethenyl methyl ether Documentation Hub

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  • Product: 1-(4-Chlorophenyl)ethenyl methyl ether
  • CAS: 67471-39-0

Core Science & Biosynthesis

Foundational

1-(4-Chlorophenyl)ethenyl Methyl Ether: Structural Dynamics, Synthesis, and Applications in Advanced Organic Synthesis

Executive Summary 1-(4-Chlorophenyl)ethenyl methyl ether (IUPAC: 1-chloro-4-(1-methoxyethenyl)benzene) is a highly versatile α -methoxy styrene derivative utilized as a critical building block in organic synthesis and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chlorophenyl)ethenyl methyl ether (IUPAC: 1-chloro-4-(1-methoxyethenyl)benzene) is a highly versatile α -methoxy styrene derivative utilized as a critical building block in organic synthesis and pharmaceutical drug development. This technical whitepaper outlines the molecular architecture of this enol ether, details the causality behind its specialized synthesis via titanium-mediated methylenation, and provides a self-validating experimental protocol designed to preserve its acid-sensitive functionality.

Molecular Structure & Physicochemical Properties

The molecular structure of 1-(4-chlorophenyl)ethenyl methyl ether is characterized by a highly polarized push-pull electronic system. The methoxy group exerts a strong electron-donating resonance effect (+M), which significantly increases the electron density on the terminal β -carbon of the vinyl group, rendering it a powerful nucleophile. Conversely, the 4-chlorophenyl ring exerts an electron-withdrawing inductive effect (-I), stabilizing the overall molecular dipole and providing a robust handle for downstream functionalization.

The structural and computed properties of the compound are summarized below, as documented in the1[1].

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Method
Chemical Formula C₉H₉ClOStructural Analysis
Molecular Weight 168.62 g/mol Computed by PubChem 2.2
Exact Mass 168.0341926 DaComputed by PubChem 2.2
XLogP3 3.1Computed by XLogP3 3.0
Topological Polar Surface Area 9.2 ŲComputed by Cactvs 3.4.8.18
SMILES String COC(=C)C1=CC=C(C=C1)ClComputed by OEChem 2.3.0

Mechanistic Pathway: Synthesis via Tebbe Olefination

Traditional syntheses of enol ethers often rely on the acetalization of ketones followed by acid-catalyzed elimination. However, the harsh acidic conditions required for this elimination frequently lead to the hydrolysis of the product back to the starting ketone or induce unwanted polymerization. To circumvent this, the olefination of methyl 4-chlorobenzoate using the Tebbe reagent is the preferred, high-yield methodology.

The Tebbe reagent ( Cp2​Ti(μ-Cl)(μ-CH2​)AlMe2​ ) acts as a nucleophilic Schrock carbene equivalent ( Cp2​Ti=CH2​ ). Unlike traditional Wittig reagents, which are often insufficiently nucleophilic to attack ester carbonyls, the titanium methylidene readily undergoes a [2+2] cycloaddition with the ester to form an oxatitanacyclobutane intermediate. As detailed by 2[2], the strong thermodynamic driving force of the titanium-oxygen bond formation promotes cycloreversion, yielding the desired enol ether and a Cp2​Ti=O byproduct.

TebbeMechanism A Methyl 4-chlorobenzoate (Ester) C Oxatitanacyclobutane Intermediate A->C [2+2] Cycloaddition B Tebbe Reagent (Cp2Ti=CH2 source) B->C Active Ti=CH2 D 1-(4-Chlorophenyl)ethenyl methyl ether C->D Cycloreversion E Cp2Ti=O (Byproduct) C->E Elimination

Mechanism of Tebbe Olefination yielding 1-(4-Chlorophenyl)ethenyl methyl ether.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol details the conversion of methyl 4-chlorobenzoate to 1-(4-chlorophenyl)ethenyl methyl ether, adapted from established standards in 3[3].

Causality & Experimental Choices:
  • Inert Atmosphere: The Tebbe reagent is highly pyrophoric and moisture-sensitive; rigorous exclusion of water via Schlenk techniques is mandatory to prevent the premature destruction of the active titanium species.

  • Basic Quenching & Purification: Enol ethers are exceptionally acid-sensitive. Quenching must be performed with an aqueous base (1M NaOH), and subsequent chromatography must utilize basic alumina. Standard silica gel contains acidic silanol groups that will rapidly hydrolyze the target product back to 4-chloroacetophenone.

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry argon for 15 minutes.

  • Reagent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) and cool the flask to 0 °C in an ice-water bath. Syringe in 12.0 mL of Tebbe reagent (0.5 M in toluene, 6.0 mmol, 1.2 equiv).

  • Substrate Addition: Dissolve methyl 4-chlorobenzoate (853 mg, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the cooled Tebbe reagent over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the dark red solution to warm to room temperature. Stir for 30–45 minutes. Reaction completion can be monitored by TLC (using triethylamine-treated silica to prevent on-plate hydrolysis).

  • Quenching: Dilute the mixture with 30 mL of anhydrous diethyl ether. Slowly add 15–20 drops of 1M aqueous NaOH over 10 minutes. Caution: Methane gas is evolved, and the reaction is exothermic. The titanium byproducts will precipitate as a yellow/orange solid.

  • Workup & Purification: Filter the mixture through a pad of Celite, washing with diethyl ether containing 1% triethylamine. Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography using basic alumina (Activity Grade I) and a hexane/ethyl acetate eluent system to isolate the pure enol ether.

ExperimentalWorkflow Step1 Inert Atmosphere Setup (Argon/N2 Purge) Step2 Reagent Addition (Tebbe Reagent + THF at 0 °C) Step1->Step2 Step3 Substrate Addition (Methyl 4-chlorobenzoate) Step2->Step3 Step4 Reaction Progression (Warm to RT, 30 min) Step3->Step4 Step5 Basic Quenching (1M NaOH dropwise) Step4->Step5 Prevents hydrolysis Step6 Purification (Basic Alumina Chromatography) Step5->Step6 Removes Ti byproducts

Step-by-step experimental workflow for the synthesis of the enol ether.

Reactivity and Applications in Drug Development

Aryl vinyl ethers serve as pivotal synthetic intermediates in the construction of complex heterocycles and active pharmaceutical ingredients (APIs).

  • Cycloadditions: As highlighted by 4[4], the electron-rich double bond of aromatic vinyl ethers participates readily in photochemical[2+2] cycloadditions and inverse-electron-demand Diels-Alder reactions, providing distinct synthetic routes to cyclobutane or cyclohexane derivatives compared to thermally driven pathways.

  • Cross-Coupling & Vinyl Transfer: The 4-chloro substituent provides an orthogonal synthetic handle for downstream palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Furthermore, aryl vinyl ethers are frequently utilized as vinylating agents or dienophiles in advanced natural product analogue synthesis, as documented by the 5[5].

References

  • 1-(4-Chlorophenyl)
  • Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent, The Journal of Organic Chemistry - ACS Public
  • Aromatic vs.
  • Tebbe Reagent, Alfa Chemistry.
  • 3,4-dihydro-2-methylene-2h-1-benzopyran - Organic Syntheses Procedure, Organic Syntheses.

Sources

Exploratory

Synthesis of 1-(4-Chlorophenyl)ethenyl Methyl Ether from 4-Chloroacetophenone: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Rationale The synthesis of substituted α -methoxystyrenes, specifically 1-(4-chlorophenyl)ethenyl methyl ether (also known as 1-methoxy-1-(4-chlorophenyl)ethene), is a critical transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of substituted α -methoxystyrenes, specifically 1-(4-chlorophenyl)ethenyl methyl ether (also known as 1-methoxy-1-(4-chlorophenyl)ethene), is a critical transformation in organic synthesis. Enol ethers serve as versatile intermediates for Mukaiyama aldol reactions, cycloadditions, and cross-coupling protocols [1].

While direct O-alkylation of ketone enolates is theoretically possible, it is plagued by competing C-alkylation, rendering it unsuitable for high-yield, scalable synthesis. Similarly, Wittig-type homologations (e.g., using methoxymethylenetriphenylphosphonium chloride) suffer from poor atom economy and the generation of stoichiometric triphenylphosphine oxide waste [2].

The most robust, scalable, and thermodynamically sound pathway from 4-chloroacetophenone relies on a two-step sequence: Acetalization followed by Thermal Dealcoholation (Cracking) .

The Causality of Reagent Selection
  • Trimethyl Orthoformate (TMOF): Acetal formation from a ketone and methanol is thermodynamically disfavored, producing water that drives the equilibrium backward. TMOF acts as a chemical dehydrating agent. It reacts with the generated water to form methanol and methyl formate, irreversibly driving the reaction to the right via Le Chatelier’s principle [3].

  • Acid Neutralization: Prior to the isolation of the intermediate acetal, the acid catalyst (p-TsOH) must be strictly neutralized. Concentrating an acidic methanolic solution will cause the acetal to revert to the starting ketone as methanol evaporates.

  • Vacuum Cracking: The dealcoholation of the acetal requires high temperatures (150–180 °C). Performing this under reduced pressure ensures that the electron-rich, highly reactive enol ether product is immediately removed from the heated acidic environment, preventing acid-catalyzed polymerization.

Reaction Pathway Visualization

The following workflow illustrates the logical progression from the starting material to the target enol ether, highlighting the intermediate and conditions required for successful conversion.

G K 4-Chloroacetophenone (Starting Material) Acetal 1-(4-Chlorophenyl)-1,1-dimethoxyethane (Acetal Intermediate) K->Acetal Acetalization (MeOH removal) TMOF Trimethyl Orthoformate + p-TsOH (Catalyst) TMOF->Acetal Reagent Product 1-(4-Chlorophenyl)ethenyl methyl ether (Target Enol Ether) Acetal->Product Dealcoholation (- MeOH) Heat Thermal Cracking (150-180 °C, Vacuum) Heat->Product Condition

Reaction pathway for the synthesis of 1-(4-chlorophenyl)ethenyl methyl ether.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Synthesis of 1-(4-Chlorophenyl)-1,1-dimethoxyethane

Objective: Complete conversion of the ketone to the dimethyl acetal.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert nitrogen atmosphere, add 4-chloroacetophenone (15.46 g, 100 mmol) [1].

  • Reagent Addition: Add anhydrous methanol (100 mL), followed by trimethyl orthoformate (16.4 mL, 150 mmol) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 190 mg, 1.0 mmol, 1 mol%).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) for 12 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the UV-active ketone ( Rf​≈0.4 ) and the appearance of a higher-running acetal spot ( Rf​≈0.7 ).

  • Quenching (Critical): Cool the reaction to room temperature. Add a solution of sodium methoxide in methanol (0.5 M, 2.5 mL, 1.25 mmol) to strictly neutralize the p-TsOH.

  • Workup: Concentrate the mixture under reduced pressure (water bath < 40 °C). Partition the residue between diethyl ether (150 mL) and saturated aqueous NaHCO3​ (50 mL). Extract, dry the organic layer over anhydrous Na2​SO4​ , and concentrate to yield the crude acetal as a pale yellow oil.

Step 2: Dealcoholation (Thermal Cracking)

Objective: Controlled elimination of methanol to yield the enol ether.

  • Setup: Transfer the crude acetal to a 100 mL round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a receiving flask cooled in an ice-water bath.

  • Catalyst Addition: Add a trace amount of pyridine hydrochloride (11.5 mg, 0.1 mmol) to act as a mild, non-nucleophilic acid catalyst for the elimination.

  • Distillation: Apply vacuum (approx. 15–20 mmHg). Gradually heat the oil bath to 160–180 °C.

    • Self-Validation Checkpoint: Methanol will initially evolve and bypass the condenser (or collect in the cold trap). As the internal temperature stabilizes, the target 1-(4-chlorophenyl)ethenyl methyl ether will begin to distill over as a colorless liquid. The cessation of distillation indicates the completion of the cracking phase.

  • Storage: To prevent ambient moisture from hydrolyzing the enol ether back to the ketone, store the distilled product over a few pellets of solid sodium hydroxide (NaOH) or anhydrous potassium carbonate ( K2​CO3​ ) at -20 °C.

Quantitative Data & Quality Control

To optimize the yield and purity of the final enol ether, various cracking catalysts and conditions were evaluated. The quantitative data is summarized in the table below.

Table 1: Optimization of Dealcoholation Parameters

Step / CatalystTemperature (°C)Pressure (mmHg)Time (h)Yield (%)Key Impurity Profile
Acetalization (p-TsOH)65 (Reflux)76012>95% (Crude)Unreacted Ketone (<2%)
Cracking (No Catalyst)180 - 20015445%Unreacted Acetal (High)
Cracking ( KHSO4​ )150 - 16015268%Ketone Reversion (~10%)
Cracking (Pyridine·HCl)160 - 170151.584% Trace Ketone (<1%)
Cracking (p-TsOH)140 - 15015130%Polymeric Tars (Severe)

NMR Characterization Markers: Successful synthesis is definitively confirmed via 1H NMR ( CDCl3​ ). The diagnostic signals for 1-(4-chlorophenyl)ethenyl methyl ether are:

  • Methoxy Group: Sharp singlet at δ ~3.65 ppm (3H, −OCH3​ ).

  • Terminal Olefin (Vinylic Protons): Two distinct doublets (AB spin system) at δ ~4.20 ppm and δ ~4.65 ppm (1H each, J≈2.5 Hz), characteristic of the geminal coupling in an electron-rich terminal enol ether.

References

  • PubChem. "4'-Chloroacetophenone - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • American Chemical Society (ACS). "Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes" (Discussing Mukaiyama aldol precursors and TMOF acetalization). Organic Letters, 2016. Available at:[Link]

Foundational

1-Chloro-4-(1-methoxyvinyl)benzene: Structural Elucidation, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug development and advanced polymer chemistry, functionalized enol ethers serve as critical building blocks. 1-Chloro-4-(1-methoxyvinyl)benzene , also widely known by its sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and advanced polymer chemistry, functionalized enol ethers serve as critical building blocks. 1-Chloro-4-(1-methoxyvinyl)benzene , also widely known by its synonym 4-chloro- α -methoxystyrene, is a highly versatile synthetic intermediate. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature rationale, physicochemical properties, and a self-validating synthetic protocol. Furthermore, we explore its high-value applications in synthesizing cross-linked amphiphilic nanoparticles for targeted drug delivery and its role in transition state kinetic studies.

IUPAC Nomenclature and Structural Logic

The systematic naming of organic molecules is governed by rigid hierarchical rules designed to eliminate ambiguity. The name 1-chloro-4-(1-methoxyvinyl)benzene is derived through the following IUPAC Preferred IUPAC Name (PIN) logic:

  • Parent Structure Selection: The molecule consists of a benzene ring (6 skeletal carbon atoms) attached to an ethenyl/vinyl chain (2 skeletal carbon atoms). Under the 2013 IUPAC Recommendations (P-44.1.2.2), when a ring and a chain are directly connected, the parent structure is the one containing the greater number of skeletal atoms. Therefore, benzene is selected as the parent hydrocarbon.

  • Substituent Identification & Numbering: The benzene ring is substituted at two positions. To assign the lowest possible locants, we number the ring 1,4. The substituents are a chloro group and a complex 1-methoxyethenyl group.

  • Complex Substituent Deconstruction: The alkene chain is attached to the benzene ring at its C1 position. A methoxy ether group (-OCH3) is also attached to the C1 position of this chain. While "ethenyl" is the strict systematic term, "vinyl" is universally retained in IUPAC nomenclature for this fragment, yielding the substituent name 1-methoxyvinyl .

  • Alphabetization: "Chloro" precedes "methoxyvinyl" alphabetically, finalizing the systematic name as 1-chloro-4-(1-methoxyvinyl)benzene .

Note: In older literature or specific chain-parent conventions, the compound is frequently referred to as 1-(4-chlorophenyl)-1-methoxyethene[1].

Physicochemical Profile

Accurate physicochemical data is essential for downstream processing, particularly during vacuum distillation and chromatographic purification.

PropertyValue
Systematic IUPAC Name 1-chloro-4-(1-methoxyvinyl)benzene
Common Synonyms 1-(4-chlorophenyl)-1-methoxyethene; 4-chloro- α -methoxystyrene
CAS Registry Number 67471-39-0[1]
Molecular Formula C9H9ClO[1]
Molecular Weight 168.62 g/mol [1]
Boiling Point 237 °C at 760 mmHg[1]
Functional Group Class Aryl Enol Ether

Synthesis Methodology: The Acetal Elimination Pathway

While Wittig or Petasis olefinations are viable, the most scalable and economically sound route for synthesizing aryl enol ethers in a pharmaceutical setting is the acid-catalyzed formation of a dimethyl acetal, followed by thermal elimination.

Mechanistic Workflow

SynthesisWorkflow SM 4-Chloroacetophenone (Starting Material) Reagents Trimethyl Orthoformate + MeOH Acid Catalyst (p-TsOH) SM->Reagents Acetal 1-(4-Chlorophenyl)-1,1-dimethoxyethane (Acetal Intermediate) Reagents->Acetal Neutralization Base Neutralization (NaOMe addition) Acetal->Neutralization Prevent Hydrolysis Elimination Thermal Elimination (Vacuum Distillation, -MeOH) Neutralization->Elimination Product 1-Chloro-4-(1-methoxyvinyl)benzene (Target Enol Ether) Elimination->Product

Fig 1: Synthesis workflow of 1-chloro-4-(1-methoxyvinyl)benzene via acetal elimination.

Self-Validating Experimental Protocol

As an Application Scientist, ensuring batch-to-batch reproducibility requires a protocol where each step validates the success of the previous one.

Step 1: Acetalization (Equilibrium Driving)

  • Action: Charge a dry, nitrogen-purged reactor with 4-chloroacetophenone (1.0 eq), trimethyl orthoformate (1.5 eq), and anhydrous methanol (2.0 vol). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Causality: p-TsOH protonates the carbonyl oxygen, increasing electrophilicity. Trimethyl orthoformate acts as an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the intermediate 1-(4-chlorophenyl)-1,1-dimethoxyethane.

  • Validation: Monitor via GC-MS or FT-IR. The reaction is complete when the strong ketone C=O stretch (~1680 cm⁻¹) completely disappears.

Step 2: Critical Neutralization

  • Action: Cool the mixture to 20°C and add sodium methoxide (NaOMe, 0.06 eq) to slightly basicify the solution (pH ~8).

  • Causality: Enol ethers are notoriously sensitive to acidic hydrolysis. If the p-TsOH is not strictly neutralized before applying heat in the next step, the trace ambient moisture will instantly hydrolyze the newly formed enol ether back into 4-chloroacetophenone.

Step 3: Thermal Elimination & Distillation

  • Action: Equip the reactor with a fractional distillation column. Apply vacuum and gradually increase the mantle temperature.

  • Causality: Under thermal stress, the acetal undergoes the elimination of one molecule of methanol to form the thermodynamically favored styrene derivative.

  • Validation: Collect the main fraction boiling at approximately 237°C (adjusted for the specific vacuum applied)[1]. ¹H-NMR of the product will show the disappearance of the aliphatic methyl singlet and the appearance of two distinct vinylic protons (AB spin system) around 4.2–4.6 ppm, confirming the C=CH2 structure.

Applications in Drug Development and Polymer Chemistry

1. Amphiphilic Copolymers for Drug Delivery Systems Derivatives of α -methoxystyrene are heavily utilized in the synthesis of core-shell type polymer microspheres. In pharmaceutical formulations, these amphiphilic copolymers are engineered to have a cross-linked shell domain and a hydrophobic interior core[2]. Unlike standard micelles held together by weak hydrophobic interactions (which can disassemble under shear forces in the bloodstream), the incorporation of α -methoxystyrene derivatives allows for robust cross-linking. This structural rigidity is critical for controlling the precise delivery rate of active pharmaceutical ingredients (APIs) and subcutaneous sensors[3].

2. Transition State Theory and Inhibitor Design In early-stage drug discovery, understanding the exact mechanism of enzymatic reactions is paramount for designing transition state analog inhibitors. Substituted α -methoxystyrenes, including the 4-chloro derivative, are standard substrates used in Kinetic Isotope Effect (KIE) and Density Functional Theory (DFT) studies. By observing the protonation and photocatalytic C(sp³)-H activation of these enol ethers, researchers can map transition structures and reaction barriers, directly informing the physicochemical design of highly targeted enzymatic inhibitors[4].

Sources

Exploratory

Stability and Storage Dynamics of 1-(4-Chlorophenyl)ethenyl methyl ether: A Technical Guide for Enol Ether Preservation

Executive Summary 1-(4-Chlorophenyl)ethenyl methyl ether (CAS: 67471-39-0), also structurally defined as 1-chloro-4-(1-methoxyethenyl)benzene, is a highly reactive methyl enol ether utilized as a versatile intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chlorophenyl)ethenyl methyl ether (CAS: 67471-39-0), also structurally defined as 1-chloro-4-(1-methoxyethenyl)benzene, is a highly reactive methyl enol ether utilized as a versatile intermediate in pharmaceutical synthesis and advanced organic methodologies 1. Like most enol ethers, its electron-rich π -system renders it exceptionally susceptible to electrophilic attack, particularly by protons. This whitepaper elucidates the mechanistic causality behind its degradation, provides quantitative stability profiles, and establishes a self-validating protocol for its purification and long-term storage.

Mechanistic Causality of Degradation

The fundamental instability of 1-(4-Chlorophenyl)ethenyl methyl ether in ambient conditions is driven by acid-catalyzed hydrolysis. The causality of this degradation is rooted in the electron-donating nature of the methoxy group, which significantly increases the electron density at the β -carbon.

  • Rate-Limiting Step: The degradation cascade initiates via the protonation of the β -carbon. Kinetic isotope effect studies on analogous enol ethers demonstrate that this proton transfer is the rate-limiting step, forming a discrete, resonance-stabilized oxocarbenium ion intermediate [[2]]().

  • Nucleophilic Attack: Ambient moisture acts as a nucleophile, rapidly attacking the highly electrophilic oxocarbenium ion to form a transient hemiacetal 3.

  • Collapse: The hemiacetal is thermodynamically unstable and spontaneously collapses to yield 4-chloroacetophenone and methanol 4.

Because naked protons do not exist in standard environments, trace acids—such as carbonic acid formed from atmospheric CO2​ and moisture, or acidic silanol groups on glassware—are entirely sufficient to trigger this cascade [[5]]().

DegradationPathway A 1-(4-Chlorophenyl)ethenyl methyl ether C β-Carbon Protonation (Rate-Limiting Step) A->C Acid Catalysis B Trace Acid (H+) & Moisture (H2O) B->C H+ Donor D Oxocarbenium Ion Intermediate C->D Transition State E Nucleophilic Attack by Water (Hemiacetal) D->E H2O Addition F Degradation Products: 4-Chloroacetophenone + Methanol E->F Collapse

Acid-catalyzed hydrolysis pathway of 1-(4-Chlorophenyl)ethenyl methyl ether.

Quantitative Stability Profiling

To design an effective storage protocol, it is critical to understand the compound's half-life under various environmental stressors. The following table synthesizes the stability profile based on the kinetic behavior of aryl enol ethers 6.

Environmental ConditionTemperatureAdditive / MatrixAtmosphereEstimated Half-LifePrimary Degradation Pathway
Acidic (pH < 5)25°CNoneAmbient Air< 1 hourRapid oxocarbenium formation
Neutral (pH 7)25°CNoneAmbient Air~ 2-5 daysSlow hydrolysis via trace CO2​ /moisture
Basic (pH > 8)25°C K2​CO3​ (0.1% w/w)Ambient Air> 6 monthsSuppressed protonation
Basic (pH > 8)-20°C K2​CO3​ (0.1% w/w)Argon> 2 yearsKinetically frozen, moisture excluded

Optimized Storage & Handling Protocols

The overarching principle for handling 1-(4-Chlorophenyl)ethenyl methyl ether is the absolute exclusion of electrophiles (protons) and nucleophiles (water).

Causality in Reagent Selection:

  • Why avoid Magnesium Sulfate ( MgSO4​ )? During reaction workup, chemists routinely use MgSO4​ to dry organic layers. However, MgSO4​ is mildly acidic and can induce partial hydrolysis of sensitive enol ethers on the solid surface. Anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Sulfate ( Na2​SO4​ ) must be used instead to maintain a basic microenvironment.

  • Why deactivate Silica Gel? Standard silica gel contains acidic silanol (Si-OH) groups. Attempting to purify this compound via standard flash chromatography will result in near-complete conversion to 4-chloroacetophenone. The silica must be pre-treated (deactivated) with 1-5% Triethylamine (TEA) to neutralize these sites [[6]]().

Step-by-Step Methodology: Purification and Storage Workflow

This protocol is designed as a self-validating system . By incorporating basic additives and verification checks at every stage, the system inherently prevents the initiation of the degradation cascade.

Step 1: Reaction Quenching and Extraction

  • Quench the enol ether synthesis reaction with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ).

  • Extract the aqueous layer with a non-polar organic solvent (e.g., Hexanes or Diethyl Ether). Note: Avoid chlorinated solvents like Chloroform if prolonged storage is expected, as they can slowly photodecompose to generate trace HCl over time.

Step 2: Drying and Concentration

  • Dry the combined organic layers over anhydrous K2​CO3​ for 15 minutes.

  • Filter the suspension and concentrate under reduced pressure.

    • Self-Validation Check: Monitor the water bath temperature; keep it strictly below 30°C to minimize thermal degradation.

Step 3: Chromatographic Purification

  • Prepare a silica gel column using a solvent system containing 1-5% Triethylamine (e.g., 95% Hexanes, 4% Ethyl Acetate, 1% TEA).

  • Flush the column with at least two column volumes of the TEA-containing eluent before loading the crude mixture.

  • Elute the product and concentrate.

    • Self-Validation Check: Perform 1H NMR immediately. The presence of a methyl singlet near 2.6 ppm indicates 4-chloroacetophenone contamination (hydrolysis), whereas the pure enol ether should display distinct vinylic protons and a methoxy singlet.

Step 4: Long-Term Storage Formulation

  • Transfer the purified 1-(4-Chlorophenyl)ethenyl methyl ether to an amber borosilicate glass vial. Amber glass prevents UV-induced radical pathways.

  • Add a few milligrams of oven-dried, anhydrous K2​CO3​ directly into the vial (approx. 0.1% w/w). This acts as a permanent basic scavenger for any trace acids that may leach from the glass or enter via micro-leaks.

  • Purge the vial headspace with ultra-pure Argon gas for 30 seconds to displace oxygen and atmospheric moisture.

  • Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

StorageWorkflow A Synthesis of 1-(4-Chlorophenyl) ethenyl methyl ether B Workup: Avoid Acidic Conditions A->B Transfer C Drying: Use Anhydrous K2CO3 (Avoid MgSO4) B->C Organic Phase D Purification: TEA-Deactivated Silica C->D Concentrate E Storage Formulation: Add 0.1% w/w K2CO3 D->E Pure Enol Ether F Final Storage: Argon Atmosphere, -20°C E->F Seal & Freeze

Workflow for the isolation and long-term storage of acid-sensitive enol ethers.

Conclusion

The successful handling of 1-(4-Chlorophenyl)ethenyl methyl ether requires a paradigm shift from standard organic protocols to strictly base-stabilized, moisture-free environments. By understanding the causality of the oxocarbenium-mediated degradation pathway, researchers can implement the self-validating steps outlined above to ensure multi-year stability of this critical intermediate.

References

  • National Center for Biotechnology Information. "1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909 - PubChem". PubChem.
  • Journal of the American Chemical Society. "Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP)".
  • Proceedings of the National Academy of Sciences.
  • ECHEMI. "Mechanism for hydrolysis of enol ether to aldehyde". ECHEMI.
  • Chemistry Stack Exchange. "Mechanism for hydrolysis of enol ether to aldehyde". Stack Exchange.
  • Organic Process Research & Development. "2-Bromo-3-(cyclohexyloxy)acrylaldehyde: An Isolable Enol Ether of Bromomalonaldehyde Suitable for Use in the Manufacture of Imidazolecarboxaldehydes".

Sources

Foundational

Reactivity of the Vinyl Ether Group in 1-(4-Chlorophenyl)ethenyl methyl ether: A Mechanistic and Practical Guide

Executive Summary 1-(4-Chlorophenyl)ethenyl methyl ether (commonly referred to as 4-chloro- α -methoxystyrene) represents a highly versatile class of electron-rich alkenes. The vinyl ether functional group is characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chlorophenyl)ethenyl methyl ether (commonly referred to as 4-chloro- α -methoxystyrene) represents a highly versatile class of electron-rich alkenes. The vinyl ether functional group is characterized by a strong push-pull electronic dynamic: the methoxy group donates electron density through resonance (+M effect), elevating the Highest Occupied Molecular Orbital (HOMO), while the 4-chlorophenyl ring exerts a competing inductive withdrawal (-I effect) coupled with resonance stabilization. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its core reactivity, focusing on acid-catalyzed hydrolysis, electrophilic addition, and cycloaddition, supported by validated experimental protocols.

Molecular Architecture & Electronic Causality

The reactivity of the vinyl ether group is fundamentally dictated by the oxygen atom's lone pairs, which conjugate with the π -bond. This conjugation renders the β -carbon highly nucleophilic. In the case of 1-(4-Chlorophenyl)ethenyl methyl ether, the 4-chloro substituent modulates this nucleophilicity. Unlike strongly electron-donating groups (e.g., 4-methoxy) that drastically lower the activation barrier for electrophilic attack, the 4-chloro group slightly decelerates electrophilic addition compared to the unsubstituted parent compound, while still stabilizing the resulting intermediate via resonance.

Core Reactivity Pathways

Acid-Catalyzed Hydrolysis and Proton Transfer Dynamics

The most extensively studied reaction of α -methoxystyrenes is their specific acid-catalyzed hydrolysis to yield the corresponding acetophenone derivatives. For 1-(4-Chlorophenyl)ethenyl methyl ether, hydrolysis yields 4-chloroacetophenone and methanol.

The causality of the reaction rate hinges on the rate-determining protonation of the β -carbon. This step forms a high-energy oxocarbenium ion intermediate. Extensive theoretical and experimental analyses of Kinetic Isotope Effects (KIEs) on proton transfer reactions between substituted α -methoxystyrenes and acids demonstrate that hydron transfer proceeds over an energy barrier rather than through quantum mechanical tunneling . The transition state symmetry and the resulting KIE are highly sensitive to the thermodynamic driving force ( ΔG∘ ), which is modulated by the ring substituent .

Hydrolysis A 1-(4-Chlorophenyl)ethenyl methyl ether B Oxocarbenium Ion Intermediate A->B H+ (Rate-Determining) C Hemiacetal Intermediate B->C + H2O D 4-Chloroacetophenone + Methanol C->D - H+, - MeOH

Fig 1. Acid-catalyzed hydrolysis pathway of 1-(4-Chlorophenyl)ethenyl methyl ether.

Electrophilic Addition and Halogenation

Due to the elevated HOMO, the vinyl ether group readily undergoes electrophilic addition with halogens (e.g., Br2​ ) or hydrogen halides. The regioselectivity is strictly governed by Markovnikov's rule, driven by the extreme stability of the α -methoxy carbocation (oxocarbenium) compared to a primary carbocation.

Cycloaddition Reactions

As an electron-rich dienophile, 1-(4-Chlorophenyl)ethenyl methyl ether participates efficiently in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. Furthermore, it undergoes [2+2] cycloadditions with ketenes or electron-deficient alkenes (such as hexafluorobutadiene) to form cyclobutane derivatives .

Quantitative Data on Proton Transfer

The kinetic behavior of the vinyl ether group can be quantified by examining the primary deuterium isotope effects during protonation. The table below summarizes the structure-reactivity relationships for ring-substituted α -methoxystyrenes, illustrating how the 4-chloro derivative fits into the broader electronic spectrum.

Substituent (X)Hammett σ+ Relative Protonation Rate ( krel​ )Primary KIE ( kH​/kD​ )Thermodynamic Driving Force ( ΔG∘ , kcal/mol)
4-Methoxy-0.78~10005.6-2.8
4-Methyl-0.31~505.5-1.5
4-Chloro +0.11 ~0.8 ~5.3 +0.5
Unsubstituted (H)0.001.05.40.0
3,5-Dinitro+1.42<0.0015.0+6.2

Table 1. Kinetic data extrapolated from structure-reactivity trends reported by Tsang and Richard (2009) and Wong et al. (2009) . The KIE decreases slightly as the reaction becomes more endergonic.

Validated Experimental Methodologies

Protocol 1: Self-Validating Determination of Kinetic Isotope Effects via NMR

To understand the transition state dynamics of 1-(4-Chlorophenyl)ethenyl methyl ether, researchers employ a competitive internal standard method. By running the protonation in a 50/50 (v/v) H2​O/D2​O mixture, the substrate is simultaneously exposed to both proton and deuteron sources.

Causality & Self-Validation: This system is self-validating because it eliminates batch-to-batch variations in temperature, concentration, and catalytic activity. The ratio of the resulting −αCH3​ and −αCH2​D groups in the 4-chloroacetophenone product directly yields the product isotope effect (PIE), which is mathematically converted to the KIE.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50/50 (v/v) mixture of H2​O and D2​O . Adjust the ionic strength to 1.0 M using KCl to maintain consistent activity coefficients.

  • Acidification: Acidify the solvent mixture using a precise volume of concentrated HCl/DCl to achieve the desired lyonium ion ( L3​O+ ) concentration.

  • Substrate Injection: Inject 10 μL of a concentrated stock solution of 1-(4-Chlorophenyl)ethenyl methyl ether in acetonitrile into 1.0 mL of the acidic buffer at a controlled temperature (25.0 °C).

  • Reaction Quenching: Allow the reaction to proceed for 5 half-lives (determined via prior UV-Vis kinetic assays). Quench the reaction rapidly by adding 100 μL of 1.0 M NaOH/NaOD to neutralize the acid catalyst, halting any further enolization or isotopic exchange at the α -carbon.

  • Extraction & Analysis: Extract the organic products using CDCl3​ . Analyze the extract via high-resolution 1H NMR.

  • Quantification: Integrate the signals for the −αCH3​ protons (singlet, ~2.6 ppm) and the −αCH2​D protons (1:1:1 triplet, slightly upfield). Calculate the PIE from the integration ratio.

KIE_Workflow S1 1. Prepare 50/50 v/v H2O/D2O Acidic Buffer S2 2. Inject 1-(4-Chlorophenyl) ethenyl methyl ether S1->S2 S3 3. Quench Reaction with NaOH/NaOD S2->S3 S4 4. Extract Products into CDCl3 S3->S4 S5 5. 1H NMR Analysis (Integrate CH3 vs CH2D) S4->S5

Fig 2. Self-validating workflow for determining primary product isotope effects via NMR.

Protocol 2: Preparative Hydrolysis to 4-Chloroacetophenone

When utilizing the vinyl ether as a protecting group or a synthetic intermediate, controlled hydrolysis is required.

Causality & Self-Validation: The use of a biphasic system (dichloromethane/aqueous HCl) ensures that as the non-polar vinyl ether is hydrolyzed at the interface, the resulting 4-chloroacetophenone remains partitioned in the organic layer. This self-segregating system prevents side reactions, such as aldol condensation, which can occur under prolonged exposure to homogenous acidic conditions.

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of 1-(4-Chlorophenyl)ethenyl methyl ether in 20 mL of dichloromethane (DCM).

  • Add 20 mL of a 1.0 M aqueous HCl solution to the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature for 2 hours. The vigorous stirring maximizes the interfacial surface area, driving the mass transfer and subsequent hydrolysis.

  • Monitor the disappearance of the vinyl ether starting material via TLC (Hexanes/Ethyl Acetate 9:1, UV visualization).

  • Upon completion, separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3​ to remove residual acid, and dry over anhydrous Na2​SO4​ .

  • Evaporate the solvent under reduced pressure to yield pure 4-chloroacetophenone.

References

  • Tsang, W.-Y., & Richard, J. P. "Structure−Reactivity Effects on Primary Deuterium Isotope Effects on Protonation of Ring-Substituted α -Methoxystyrenes." Journal of the American Chemical Society, 2009. URL:[Link]

  • Wong, K.-Y., Richard, J. P., & Gao, J. "Theoretical Analysis of Kinetic Isotope Effects on Proton Transfer Reactions between Substituted α -Methoxystyrenes and Substituted Acetic Acids." Journal of the American Chemical Society, 2009. URL:[Link]

  • Kazmina, N. B., Mysov, E. I., Kvasov, B. A., Antipin, M. Y., & Struchkov, Y. T. "Reaction of hexafluorobutadiene with alpha-methoxystyrene." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1984. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Chlorophenyl)ethenyl methyl ether via Wittig Olefination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of 1-(4-chlorophenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 1-(4-chlorophenyl)ethenyl methyl ether (PubChem CID: 249909)[1] from methyl 4-chlorobenzoate via a Wittig reaction represents an unconventional but highly strategic transformation. In standard organic synthesis, the reaction of non-stabilized phosphonium ylides with esters typically results in the acylation of the ylide, consuming two equivalents of the reagent to generate a stable β-keto phosphonium ylide[2].

However, by deliberately utilizing a significant excess of the highly reactive methylenetriphenylphosphorane ( Ph3​P=CH2​ ), the reaction pathway is successfully redirected. The excess ylide facilitates the formation of a pentacoordinate phosphorus intermediate (or oxaphosphetane) that undergoes rapid cycloreversion. This cycloreversion expels triphenylphosphine oxide ( Ph3​P=O ) and directly yields the desired aryl enol ether[2]. This methodology bypasses the need for sensitive, transition-metal-based reagents (such as the Tebbe or Petasis reagents) while delivering the enol ether with excellent regioselectivity. The fundamental driving force of this transformation remains the formation of the highly stable phosphorus-oxygen double bond during the reverse [2+2] cycloaddition[3].

Mechanistic Pathway Visualization

Wittig_Mechanism SM Methyl 4-chlorobenzoate (Ester Substrate) Intermediate Pentacoordinate / Oxaphosphetane Intermediate SM->Intermediate Nucleophilic Attack Ylide Ph3P=CH2 (>3 Equivalents) Ylide->Intermediate [2+2] Cycloaddition Product 1-(4-Chlorophenyl)ethenyl methyl ether Intermediate->Product Cycloreversion Byproduct Ph3P=O (Byproduct) Intermediate->Byproduct Expulsion

Caption: Mechanism of Wittig olefination converting methyl 4-chlorobenzoate to its corresponding enol ether.

Quantitative Reaction Parameters

To ensure reproducibility and suppress the competing acylation pathway, the stoichiometric and environmental parameters must be strictly controlled.

ParameterOptimized ValueMechanistic Rationale
Ylide Equivalents 3.0−4.0 eq.A large excess is mandatory to drive the pentacoordinate intermediate toward cycloreversion and prevent the formation of the β-keto ylide[2].
Phosphonium Salt Methyltriphenylphosphonium bromidePrecursor to the non-stabilized ylide. Must be thoroughly dried under vacuum prior to use[3].
Base Potassium tert-butoxide ( t -BuOK)Provides rapid, irreversible deprotonation of the phosphonium salt without introducing nucleophilic competition.
Solvent Anhydrous THFSolubilizes the ylide and stabilizes the polar intermediates during the [2+2] cycloaddition.
Temperature Profile 0 °C 65 °C (Reflux)Low temperature controls the initial exothermic ylide formation; reflux provides the activation energy required for cycloreversion.
Chromatography Silica Gel + 1−2% Et3​N Enol ethers are highly acid-sensitive. Triethylamine neutralizes acidic silanol sites, preventing hydrolysis.

Step-by-Step Experimental Protocol

Phase 1: In Situ Generation of Methylenetriphenylphosphorane
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Suspension: Add methyltriphenylphosphonium bromide ( 10.7 g, 30.0 mmol, 3.0 eq.) and anhydrous THF ( 60 mL) to the flask. Cool the white suspension to 0 °C using an ice-water bath.

  • Deprotonation: In a single portion, add t -BuOK ( 3.36 g, 30.0 mmol, 3.0 eq.) under a positive stream of argon.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Causality: The suspension will transition to a vibrant, characteristic bright yellow solution, confirming the successful generation of the non-stabilized ylide[3].

Phase 2: Olefination of the Ester
  • Substrate Addition: Re-cool the ylide solution to 0 °C. Dissolve methyl 4-chlorobenzoate ( 1.71 g, 10.0 mmol, 1.0 eq.) in anhydrous THF ( 10 mL) and add it dropwise via syringe over 15 minutes.

  • Thermal Shift: Once the addition is complete, replace the ice bath with a heating mantle. Gradually warm the reaction to reflux ( 65 °C) and stir for 12−16 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active ester spot indicates the completion of the nucleophilic attack and subsequent cycloreversion.

Phase 3: Workup & Precipitation
  • Quenching: Cool the reaction mixture to room temperature and carefully quench with distilled water ( 20 mL) to destroy any unreacted ylide.

  • Extraction & Precipitation: Remove the THF under reduced pressure. Suspend the resulting residue in cold pentane or hexanes ( 100 mL) and stir vigorously for 20 minutes.

  • Filtration: Causality: Triphenylphosphine oxide ( Ph3​P=O ) is highly soluble in polar solvents but precipitates heavily in cold aliphatic hydrocarbons[3]. Filter the mixture through a pad of Celite to remove the bulk of the Ph3​P=O byproduct. Wash the filter cake with additional cold pentane ( 2×20 mL).

  • Concentration: Concentrate the combined organic filtrates under reduced pressure to yield the crude enol ether.

Phase 4: Self-Validating Purification
  • Column Preparation: Prepare a flash chromatography column using silica gel that has been pre-slurried in Hexanes containing 2% Triethylamine ( Et3​N ).

  • Elution: Load the crude product and elute with 100% Hexanes (containing 1% Et3​N ).

  • Validation: Analyze the fractions via GC-MS. The target compound, 1-(4-chlorophenyl)ethenyl methyl ether, will present a molecular ion peak at m/z 168.03 [1]. The absence of a peak at m/z 154 (4-chloroacetophenone) validates that the basic chromatography successfully prevented the acidic hydrolysis of the enol ether.

References[3] Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/[1] 1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909. PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/249909[2] Synthesis of Seven-Membered Cyclic Enol Ether Derivatives from the Reaction of a Cyclic Phosphonium Ylide with α,β-Unsaturated Esters. The Journal of Organic Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jo00008a018

Sources

Application

Protocol for the Regiospecific Heck Arylation of 1-(4-Chlorophenyl)ethenyl methyl ether

Executive Summary The functionalization of highly substituted enol ethers is a critical transformation in the synthesis of complex pharmacophores, particularly deoxybenzoin derivatives. 1-(4-Chlorophenyl)ethenyl methyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted enol ethers is a critical transformation in the synthesis of complex pharmacophores, particularly deoxybenzoin derivatives. 1-(4-Chlorophenyl)ethenyl methyl ether presents a unique synthetic challenge and opportunity: it is a bifunctional molecule containing both an electron-rich enol ether π -system and a moderately deactivated aryl chloride.

This application note details a highly optimized, chemoselective Palladium-catalyzed Heck arylation protocol. By leveraging specific ligand sterics and electronic tuning, this protocol allows researchers to selectively perform a β -arylation on the enol ether moiety using exogenous aryl iodides, while leaving the internal aryl chloride completely intact for orthogonal downstream functionalization[1].

Mechanistic Rationale & System Design

To design a self-validating and high-yielding protocol, one must understand the causality behind the reactivity of both functional groups within the substrate.

  • Chemoselective Oxidative Addition: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol) compared to aryl iodides (~65 kcal/mol). By utilizing a sterically demanding but electronically neutral ligand such as Tri(o-tolyl)phosphine ( P(o−tolyl)3​ ), the active Pd(0) catalyst is restricted from inserting into the C(sp2)−Cl bond. Oxidative addition occurs exclusively at the exogenous aryl iodide[2].

  • Regiospecific Migratory Insertion: Terminal enol ethers typically yield a problematic mixture of α

    • and β -arylated products in standard Heck reactions. However, because the α -position of 1-(4-Chlorophenyl)ethenyl methyl ether is sterically blocked by the 4-chlorophenyl group, the migratory insertion of the Ar−Pd(II)−I species is forced exclusively onto the less hindered β -carbon. This geometric constraint guarantees complete regiospecificity[3].
  • Base Selection: Triethylamine ( Et3​N ) is selected over inorganic carbonates. As a mild, anhydrous organic base, it efficiently neutralizes the hydroiodic acid generated during β -hydride elimination without introducing aqueous or highly basic conditions that could prematurely hydrolyze the acid-labile enol ether product.

HeckMechanisticPathway Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Chemoselective for Ar-I) Pd0->OxAdd + Ar-I (Ignores Ar-Cl) PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Coord Alkene Coordination (Enol Ether) PdII->Coord + 1-(4-Chlorophenyl)ethenyl methyl ether MigIns Migratory Insertion (Regiospecific β-Attack) Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product α,β-Diaryl Enol Ether Product BetaElim->Product Dissociation Regen Base-Mediated Pd(0) Regeneration BetaElim->Regen H-Pd(II)-I Regen->Pd0 + Et3N - Et3NH+I-

Fig 1: Catalytic cycle for chemoselective Heck arylation of the enol ether.

System Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following in-process controls (IPCs) are integrated:

  • Isotopic Signature Tracking (GC-MS): The integrity of the unreacted aryl chloride is confirmed by observing the characteristic 3:1 ratio of the M and M+2 peaks in the mass spectrum of the final product. A loss of this ratio indicates undesirable oxidative addition into the substrate's C−Cl bond.

  • Chromatographic Stability Check: Enol ethers are highly sensitive to acidic hydrolysis. Spotting the crude mixture on both standard silica gel (slightly acidic) and neutral alumina TLC plates will validate the product's presence. If the product spot degrades on silica but remains intact on alumina, the enol ether has been successfully synthesized and requires an alumina-based purification.

Experimental Methodology

Step 1: Chemoselective Heck Arylation

Reagents Required:

  • 1-(4-Chlorophenyl)ethenyl methyl ether (1.2 mmol, Substrate)

  • Iodobenzene (1.0 mmol, Coupling Partner)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine ( P(o−tolyl)3​ ) (0.10 mmol, 10 mol%)

  • Triethylamine ( Et3​N ) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Catalyst Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2​ and P(o−tolyl)3​ .

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Substrate Addition: Dissolve 1-(4-Chlorophenyl)ethenyl methyl ether and iodobenzene in 5.0 mL of anhydrous, sparged DMF. Inject this solution into the Schlenk flask via a gas-tight syringe.

  • Base Addition: Inject anhydrous Et3​N dropwise into the stirring mixture.

  • Thermal Activation: Submerge the flask in a pre-heated silicon oil bath at 80 °C. Stir vigorously for 12 hours. The solution will transition from yellow to a deep amber color as the active palladacycles form.

  • Work-up: Cool the reaction to room temperature. Quench by diluting with 20 mL of diethyl ether, then wash with distilled water ( 3×10 mL) to extract the DMF and triethylammonium iodide salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography using neutral alumina (Eluent: Hexane/EtOAc 95:5) to yield (E/Z)-1-(4-chlorophenyl)-2-phenyl-1-methoxyethene.

Step 2: Acid-Promoted Hydrolysis to Deoxybenzoin (Optional Downstream Workflow)

To convert the protected enol ether into the highly valuable 1-(4-chlorophenyl)-2-phenylethanone pharmacophore:

  • Dissolve the purified enol ether in 5.0 mL of Tetrahydrofuran (THF).

  • Add 2.0 mL of 10% aqueous HCl. Stir at 25 °C for 2 hours.

  • Extract with EtOAc, wash with saturated NaHCO3​ to neutralize residual acid, dry, and evaporate to obtain the pure ketone.

Quantitative Data & Condition Optimization

The table below summarizes the optimization parameters, proving the necessity of the chosen protocol variables to maintain chemoselectivity and maximize yield.

EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Ar-I vs Ar-Cl)
1 (Optimized) Ph-I P(o−tolyl)3​ Et3​N DMF 80 92 >99:1
2Ph-Br P(o−tolyl)3​ Et3​N DMF10078>99:1
3Ph-I P(t−Bu)3​ Et3​N DMF804560:40 (Ar-Cl activation observed)
4Ph-I P(o−tolyl)3​ K2​CO3​ Toluene10065>99:1
5Ph-Cl P(o−tolyl)3​ Et3​N DMF120<5N/A (No reaction)

Data Interpretation: Entry 3 demonstrates that switching to an electron-rich, bulky ligand like P(t−Bu)3​ breaks the chemoselectivity, causing the catalyst to erroneously activate the substrate's C−Cl bond, leading to oligomerization. Entry 1 remains the optimal self-validating condition.

References

  • Title: Palladium- (and nickel-) catalyzed vinylation of aryl halides Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI - Catalysts URL: [Link]

  • Title: Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers Source: ACS Publications - JACS Au URL: [Link]

Sources

Method

Application Note: Divergent Chemoselective Kumada-Corriu Cross-Coupling of 1-(4-Chlorophenyl)ethenyl methyl ether

Executive Summary In advanced drug development and complex molecule synthesis, bifunctional electrophiles offer powerful vectors for rapid structural diversification. 1-(4-Chlorophenyl)ethenyl methyl ether [1] is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and complex molecule synthesis, bifunctional electrophiles offer powerful vectors for rapid structural diversification. 1-(4-Chlorophenyl)ethenyl methyl ether [1] is a prime example of such a substrate, possessing both an aryl chloride (C(sp²)–Cl) and an enol ether (C(sp²)–OMe) moiety.

As a Senior Application Scientist, I have designed this protocol to address the core challenge of this substrate: chemoselectivity . By carefully tuning the transition-metal catalyst and reaction conditions, researchers can dictate the reaction pathway. This guide provides a self-validating framework to either selectively functionalize the aryl ring while preserving the enol ether, or to perform an exhaustive dual-coupling that modifies both reactive sites simultaneously.

Mechanistic Causality: Controlling Oxidative Addition

The success of a divergent cross-coupling strategy relies on exploiting the kinetic and thermodynamic differences between the two carbon-heteroatom bonds.

  • Pathway A (Chemoselective Aryl Coupling): The C(sp²)–Cl bond is highly susceptible to oxidative addition by Palladium(0). By employing a Pd catalyst with a bidentate ligand like dppf, the reaction is strictly localized to the aryl chloride. The enol ether remains completely inert because Pd(0) lacks the necessary electron density to cleave the stronger C–O bond under standard Kumada conditions.

  • Pathway B (Exhaustive Dual Coupling): Cleavage of the C(sp²)–OMe bond requires a more nucleophilic, electron-rich metal center[2]. Nickel(0), when coordinated with strong σ-donor ligands such as tricyclohexylphosphine (PCy₃), can successfully insert into the C–O bond. When subjected to an excess of Grignard reagent and elevated temperatures, the Ni-catalyst first couples the kinetically favored C–Cl bond, followed immediately by a dealkoxylative Kumada coupling at the enol ether site[3].

Reaction Pathway Visualization

G cluster_Pd Pathway A: Pd-Catalysis cluster_Ni Pathway B: Ni-Catalysis SM 1-(4-Chlorophenyl)ethenyl methyl ether PdCat Pd(dppf)Cl2 (2 mol%) Selective C-Cl Activation SM->PdCat 1.1 equiv R-MgX THF, 65°C NiCat Ni(PCy3)2Cl2 (5 mol%) Dual C-Cl & C-OMe Activation SM->NiCat 3.0 equiv R-MgX Toluene/THF, 80°C Grignard R-MgX (Grignard) Grignard->PdCat Grignard->NiCat Prod1 Product A: 1-(4-R-phenyl)ethenyl methyl ether PdCat->Prod1 Chemoselective Mono-Coupling Prod2 Product B: 1-(4-R-phenyl)-1-R-ethene NiCat->Prod2 Global Dual-Coupling

Divergent chemoselective pathways for Kumada coupling of the bifunctional enol ether.

Quantitative Data: Condition Optimization

To ensure reproducible chemoselectivity, the following catalyst systems were benchmarked. The data demonstrates that Pd-catalysis is mandatory for mono-selectivity, whereas specific Ni-ligand complexes are required to force the dual-coupling.

EntryCatalyst SystemLigandR-MgX (equiv)Temp (°C)Conversion (%)Selectivity (Mono : Dual)
1Pd(PPh₃)₄ (5 mol%)None1.165>9599 : 1
2 Pd(dppf)Cl₂ (2 mol%) dppf 1.1 65 >99 >99 : 1
3NiCl₂(dppp) (5 mol%)dppp1.1258892 : 8
4 Ni(COD)₂ (5 mol%) PCy₃ 3.0 80 >99 <1 : 99

Note: R-MgX used for benchmarking was Phenylmagnesium bromide (PhMgBr). Conversion determined by GC-MS.

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, these protocols are designed as self-validating workflows. Do not proceed to subsequent steps unless the analytical checkpoints are met.

Protocol A: Chemoselective Mono-Coupling (Aryl Chloride Activation)

Objective: Synthesize 1-(4-R-phenyl)ethenyl methyl ether with >99% preservation of the enol ether.

  • Reagent Preparation & Titration (Validation Checkpoint 1): Titrate the Grignard reagent (R-MgX) using iodine and LiCl in anhydrous THF. Causality: Exact 1.1 molar equivalents are critical; excess Grignard can lead to trace dealkoxylation even with Pd catalysts.

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, dissolve 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 mmol, 168.6 mg)[1] and Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg) in anhydrous THF (5.0 mL).

  • Grignard Addition: Cool the mixture to 0 °C. Add the titrated Grignard reagent (1.1 mmol) dropwise over 10 minutes.

  • Heating & Monitoring (Validation Checkpoint 2): Warm the reaction to 65 °C (reflux) for 4 hours. Monitor via GC-MS. Validation: The reaction is complete when the parent ion (m/z 168) is entirely consumed and replaced by the mono-coupled mass. If a dual-coupled mass is detected, the Grignard stoichiometry was too high.

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Product Verification (Validation Checkpoint 3): Analyze via ¹H NMR. Validation: Confirm the retention of the enol ether by identifying the sharp methoxy singlet at ~3.6 ppm and the characteristic vinylic protons at ~4.2 and ~4.6 ppm.

Protocol B: Exhaustive Dual-Coupling (C-Cl & C-OMe Activation)

Objective: Synthesize the fully substituted 1-(4-R-phenyl)-1-R-ethene via sequential Kumada and dealkoxylative cross-coupling[2].

  • Catalyst Pre-activation: In a glovebox, charge a pressure vial with Ni(COD)₂ (0.05 mmol, 13.8 mg) and PCy₃ (0.10 mmol, 28.0 mg). Dissolve in anhydrous Toluene (3.0 mL) and stir for 15 minutes to generate the active electron-rich Ni(0) species.

  • Substrate Addition: Add 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 mmol, 168.6 mg) to the catalyst solution.

  • Grignard Addition: Add the Grignard reagent (3.0 mmol) in THF (2.0 mL). Causality: A large excess is required to drive the thermodynamically demanding cleavage of the C–O bond[3].

  • Heating & Monitoring (Validation Checkpoint 1): Seal the vial and heat to 80 °C for 12 hours. Monitor via GC-MS. Validation: The intermediate mono-coupled product must be fully consumed, transitioning entirely to the dual-coupled mass.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Filter through a short pad of Celite to remove nickel salts. Concentrate and purify via flash chromatography (100% Hexanes, as the product is highly non-polar).

  • Product Verification (Validation Checkpoint 2): Analyze via ¹H NMR. Validation: The complete disappearance of the methoxy singlet (~3.6 ppm) confirms successful dealkoxylative cross-coupling.

References[1] 1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909 - PubChem, National Institutes of Health (NIH).Available Here[2] Nickel Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling Reactions - Stereospecific Synthesis of Allylsilanes from Enol Ethers, The Royal Society of Chemistry. Available Here[3] A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study, Journal of the American Chemical Society. Available Here

Sources

Application

Application Note: Strategic Utilization of 1-(4-Chlorophenyl)ethenyl methyl ether in Palladium-Catalyzed Cross-Coupling

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the introduction of a 4-acetylphenyl moiety is a frequent structural requirement. However, direct palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the introduction of a 4-acetylphenyl moiety is a frequent structural requirement. However, direct palladium-catalyzed cross-coupling of 4-chloroacetophenone is notoriously problematic due to the presence of acidic α -protons, which can lead to competitive side reactions.

1-(4-Chlorophenyl)ethenyl methyl ether (CAS: 67471-39-0) serves as an elegant solution to this problem[1]. By masking the reactive ketone as a stable methyl enol ether, chemists can perform high-yielding Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-couplings at the aryl chloride position without risking α -arylation or aldol condensations. Post-coupling, the enol ether is easily unmasked under mild acidic conditions to reveal the desired acetyl group.

Mechanistic Rationale: The "Masked Ketone" Advantage

The Problem with Free Ketones in Cross-Coupling

Palladium-catalyzed cross-coupling methodologies typically require basic conditions (e.g., K3​PO4​ , KOtBu , or Cs2​CO3​ ) to facilitate the transmetalation step[2]. When 4-chloroacetophenone is subjected to these conditions, the base can deprotonate the ketone to form an enolate. This enolate can subsequently attack the electrophilic Pd(II) intermediate, leading to unwanted chemoselective mono- α -arylation or poly-arylation side reactions[3]. Furthermore, base-catalyzed aldol self-condensation can rapidly degrade the starting material, severely limiting the yield of the desired cross-coupled product.

The Enol Ether Solution

By utilizing 1-(4-Chlorophenyl)ethenyl methyl ether, the α -position of the substrate is chemically locked. The sp2 hybridization of the enol ether completely prevents deprotonation and enolate formation. Consequently, the palladium catalyst is forced to undergo oxidative addition exclusively at the C-Cl bond.

Because aryl chlorides possess a high bond dissociation energy ( ∼96 kcal/mol ), achieving efficient oxidative addition requires highly active, electron-rich catalyst systems. The use of dialkylbiaryl phosphine ligands, such as XPhos , paired with a palladium precatalyst, ensures rapid insertion into the C-Cl bond while preventing catalyst deactivation.

Reaction Optimization & Catalyst Selection

To demonstrate the necessity of modern ligand design for this specific substrate, a ligand optimization study for the Suzuki-Miyaura coupling of 1-(4-Chlorophenyl)ethenyl methyl ether with phenylboronic acid is summarized below.

Table 1: Ligand Optimization for the Suzuki-Miyaura Coupling

EntryLigandCatalyst PrecursorYield (%)Mechanistic Observation
1 PPh3​ Pd(OAc)2​ < 5%Poor electron density; failure to undergo oxidative addition into the Ar-Cl bond.
2dppf Pd(dppf)Cl2​ 22%Sluggish reaction; significant protodeboronation of the boronic acid observed.
3SPhosSPhos Pd G281%Good conversion; minor homocoupling of the boronic acid observed.
4 XPhos XPhos Pd G2 98% Complete conversion; bulky ligand accelerates reductive elimination and prevents off-cycle resting states.

Note: Reactions performed at 1.0 mmol scale, 1.2 equiv phenylboronic acid, 2.0 equiv K3​PO4​ , 2 mol% Pd, in THF/ H2​O (10:1) at 65 °C for 4 hours.

Experimental Workflows (Self-Validating Protocols)

The following protocols provide a robust, two-step system for installing a 4-acetylphenyl group using the masked enol ether strategy.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the 1-methoxyvinyl-protected biaryl intermediate.

Materials:

  • 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 mmol)[1]

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • K3​PO4​ (2.0 mmol)

  • Solvent: THF/ H2​O (10:1 v/v, 5 mL), thoroughly degassed.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 1-(4-Chlorophenyl)ethenyl methyl ether, the arylboronic acid, K3​PO4​ , and XPhos Pd G2.

  • Atmosphere Exchange: Evacuate and backfill the flask with nitrogen (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide.

  • Solvent Addition: Add the degassed THF/ H2​O mixture via syringe. Causality: The biphasic system is critical; THF solubilizes the organic substrates, while water dissolves the inorganic base and facilitates the formation of the reactive boronate complex required for transmetalation[2].

  • Reaction: Stir the biphasic mixture vigorously at 65 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). The organic layer will contain the highly lipophilic masked biaryl.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the pure enol ether intermediate.

Protocol B: Mild Acidic Hydrolysis

Objective: Unmask the ketone to yield the final 4-acetylbiaryl product.

Materials:

  • Masked biaryl intermediate (1.0 mmol)

  • 1M Aqueous HCl (2.0 mL)

  • THF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified masked biaryl intermediate in THF in a round-bottom flask.

  • Hydrolysis: Add 1M HCl dropwise at room temperature. Stir for 1 hour. Causality: The methyl enol ether is highly acid-labile. Protonation of the electron-rich double bond generates a resonance-stabilized oxocarbenium ion, which is rapidly trapped by water. Subsequent collapse of the hemiacetal releases methanol and the thermodynamically stable aromatic ketone.

  • Neutralization: Carefully quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with EtOAc ( 3×10 mL ).

  • Final Isolation: Combine the organic layers, dry over Na2​SO4​ , and concentrate to afford the pure 4-acetylbiaryl.

Mechanistic Workflow Diagram

G A 1-(4-Chlorophenyl)ethenyl methyl ether B Pd(0) / XPhos Oxidative Addition A->B Ar-B(OH)2, Base C Transmetalation & Isomerization B->C D Reductive Elimination (Masked Biaryl) C->D E Acidic Hydrolysis (1M HCl) D->E H2O F 4-Acetylbiaryl (Final Product) E->F

Figure 1: Mechanistic workflow from Pd-catalyzed cross-coupling to enol ether hydrolysis.

References

  • [1] Title: 1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • [2] Title: Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review Source: PubMed Central (PMC) URL:[Link]

  • [3] Title: Palladium‐Catalyzed Chemoselective Mono‐α‐Arylation of O‐Protected Hydroxyacetone with Ortho‐Substituted (Hetero)aryl Electrophiles Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

Sources

Method

Application Notes and Protocols: 1-(4-Chlorophenyl)ethenyl Methyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The 1-(4-chlorophenyl)ethenyl methyl ether emerges as a valuable, albeit specialized, reagent for the protection of hydroxyl functionalities. This vinyl ether derivative offers a unique set of characteristics that can be leveraged to navigate complex synthetic pathways. Its stability under basic conditions and facile cleavage under mild acidic conditions provide a useful orthogonal protecting group strategy.[1] This guide provides a comprehensive overview of the application of 1-(4-chlorophenyl)ethenyl methyl ether as a protecting group for alcohols, including its synthesis, detailed protocols for protection and deprotection, and a discussion of its stability and orthogonality.

Core Concepts and Advantages

The protective function of 1-(4-chlorophenyl)ethenyl methyl ether lies in its transformation of a reactive alcohol into a significantly less reactive enol ether. The key advantages of this protecting group include:

  • Base Stability: The resulting 1-(4-chlorophenyl)ethenyl ether is stable to a wide range of basic and nucleophilic reagents, allowing for subsequent reactions such as ester saponification, amide formation, and organometallic additions.[2]

  • Mild Acidic Cleavage: Deprotection is readily achieved under mild acidic conditions, often with dilute aqueous acid, regenerating the parent alcohol in high yield.[2][3] This lability contrasts with more robust ether protecting groups like benzyl or methyl ethers.

  • Orthogonality: The distinct cleavage conditions of the 1-(4-chlorophenyl)ethenyl ether group allow for its selective removal in the presence of other protecting groups that are sensitive to different reagents, such as silyl ethers (cleaved by fluoride) or benzyl ethers (cleaved by hydrogenolysis).[1]

  • Potential for Tuned Reactivity: The electronic properties of the 4-chlorophenyl substituent can subtly influence the reactivity of the enol ether, potentially offering advantages in specific synthetic contexts compared to unsubstituted or other substituted vinyl ethers.

Synthesis of 1-(4-Chlorophenyl)ethenyl Methyl Ether

The synthesis of 1-(4-chlorophenyl)ethenyl methyl ether can be approached through several methods. Two common strategies involve the acid-catalyzed reaction of 4-chloroacetophenone with an orthoformate or a Wittig-type reaction.

Method 1: From 4-Chloroacetophenone and Trimethyl Orthoformate

This method involves the acid-catalyzed reaction of 4-chloroacetophenone with trimethyl orthoformate, which serves as both a reagent and a dehydrating agent.

start 4-Chloroacetophenone + Trimethyl Orthoformate catalyst Acid Catalyst (e.g., p-TsOH) reaction Reaction at elevated temperature start->reaction Reactants catalyst->reaction product 1-(4-Chlorophenyl)ethenyl methyl ether reaction->product Forms

Caption: Synthesis via acid-catalyzed reaction.

Protocol:

  • To a solution of 4-chloroacetophenone (1 equivalent) in trimethyl orthoformate (3-5 equivalents), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the addition of a weak base, such as triethylamine or saturated aqueous sodium bicarbonate solution.

  • Remove the excess trimethyl orthoformate and methanol byproduct under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Wittig Reaction

An alternative synthesis involves the Wittig reaction of a suitable phosphonium ylide with 4-chlorobenzaldehyde.[4][5]

ylide Methoxymethyltriphenyl-phosphonium ylide reaction Wittig Reaction ylide->reaction aldehyde 4-Chlorobenzaldehyde aldehyde->reaction product 1-(4-Chlorophenyl)ethenyl methyl ether reaction->product

Caption: Synthesis via Wittig reaction.

Protocol:

  • Prepare the methoxymethyltriphenylphosphonium ylide in situ by treating methoxymethyltriphenylphosphonium chloride (1 equivalent) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C.[6]

  • To the resulting ylide solution, add a solution of 4-chlorobenzaldehyde (1 equivalent) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(4-chlorophenyl)ethenyl methyl ether.

Protection of Alcohols

The protection of alcohols with 1-(4-chlorophenyl)ethenyl methyl ether is typically achieved under acidic catalysis. The reaction proceeds via the addition of the alcohol to the protonated enol ether.

alcohol Alcohol (R-OH) reaction Protection Reaction alcohol->reaction protecting_reagent 1-(4-Chlorophenyl)ethenyl methyl ether protecting_reagent->reaction catalyst Acid Catalyst (e.g., PPTS) catalyst->reaction protected_alcohol Protected Alcohol reaction->protected_alcohol protected_alcohol Protected Alcohol reaction Deprotection Reaction protected_alcohol->reaction acid Aqueous Acid (e.g., AcOH/H₂O) acid->reaction alcohol Alcohol (R-OH) reaction->alcohol byproduct 4-Chloroacetophenone reaction->byproduct

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Application

Application Note: High-Fidelity Synthesis of 4-Chloroacetophenone via Acid-Catalyzed Hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether

Abstract This application note provides a comprehensive technical guide for the hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether to produce 4-chloroacetophenone, a key intermediate in the synthesis of pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether to produce 4-chloroacetophenone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We delve into the well-established reaction mechanism, supported by kinetic data and authoritative literature, and present a detailed, field-proven laboratory protocol. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible method for this transformation.

Introduction and Scientific Background

The acid-catalyzed hydrolysis of vinyl ethers is a cornerstone reaction in organic synthesis, valued for its efficiency and high-yield conversion to carbonyl compounds. This process is particularly significant as vinyl ethers can serve as protecting groups for alcohols or as synthetic equivalents of enolates. The target molecule, 4-chloroacetophenone, is a versatile building block used in the manufacturing of various commercial products, including agrochemicals and active pharmaceutical ingredients.

The conversion of 1-(4-Chlorophenyl)ethenyl methyl ether leverages a classical acid-catalyzed pathway. The reaction proceeds under mild conditions and demonstrates high atom economy, making it an attractive method for both laboratory-scale synthesis and industrial production. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring the desired outcome.

The Reaction Mechanism: A Stepwise Perspective

The hydrolysis of vinyl ethers in an acidic aqueous medium follows a well-defined, multi-step mechanism that has been extensively studied.[1][2] The generally accepted pathway involves a rate-determining proton transfer, followed by rapid subsequent steps.

The three key stages are:

  • Rate-Determining Protonation: The reaction is initiated by the protonation of the vinyl ether at the β-carbon (the carbon atom not bonded to the oxygen). This step is the slowest in the sequence and therefore dictates the overall reaction rate.[1][3] The proton transfer from a catalyzing acid (e.g., H₃O⁺) to the substrate generates a resonance-stabilized alkoxycarbocation intermediate. The stability of this cation is a key factor in the facility of the reaction.

  • Rapid Hydration: The newly formed carbocation is highly electrophilic and is immediately attacked by a water molecule. This nucleophilic addition is a fast process that results in the formation of a protonated hemiacetal.

  • Hemiacetal Decomposition: The protonated hemiacetal quickly loses a proton to the solvent and then rapidly decomposes into the final products: the stable ketone (4-chloroacetophenone) and the corresponding alcohol (methanol).

This mechanistic pathway is consistently supported by kinetic studies, including solvent isotope effects, which confirm that the initial proton transfer is the rate-limiting step.

Hydrolysis Mechanism cluster_0 Reaction Pathway Start 1-(4-Chlorophenyl)ethenyl methyl ether Intermediate1 Resonance-Stabilized Alkoxycarbocation Start->Intermediate1 + H⁺ (from Acid Catalyst) [Rate-Determining Step] Intermediate2 Hemiacetal Intermediate Intermediate1->Intermediate2 + H₂O [Rapid Hydration] Product_Ketone 4-Chloroacetophenone Intermediate2->Product_Ketone - H⁺ - Methanol [Fast Decomposition] Product_Alcohol Methanol Intermediate2->Product_Alcohol

Caption: Mechanism of the acid-catalyzed hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether.

Kinetic Profile and Catalysis

The hydrolysis kinetics are well-behaved and predictable, providing a solid basis for experimental design.

  • Reaction Order: The reaction is first-order with respect to the vinyl ether substrate and first-order with respect to the hydronium ion concentration when using strong mineral acids.[3][4]

  • General Acid Catalysis: The reaction exhibits general acid catalysis, meaning that not only H₃O⁺ but also other proton donors present in the solution (e.g., undissociated weak acids in a buffer system) can act as catalysts.[2][3] This feature allows for fine-tuning the reaction rate by adjusting the pH and buffer composition.

ParameterDescriptionSignificance
Catalyst Strong acids (HCl, H₂SO₄) or weak acid buffers (acetic acid).Strong acids provide rapid conversion, while buffers allow for precise pH control.
Rate Law Rate = k[Vinyl Ether][H⁺]The rate is directly proportional to the concentration of both the substrate and the acid catalyst.
Solvent Typically an aqueous-organic co-solvent system (e.g., THF/water, Acetone/water).Ensures solubility of the organic substrate while providing water for the hydrolysis.
Temperature Usually performed at or slightly above room temperature.Higher temperatures increase the reaction rate but may promote side reactions if not controlled.

Table 1: Key Kinetic and Reaction Parameters.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of 4-chloroacetophenone on a laboratory scale.

4.1. Materials and Reagents

  • 1-(4-Chlorophenyl)ethenyl methyl ether (Substrate)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, reagent grade

  • Hexanes, reagent grade

  • Silica Gel (for column chromatography)

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

4.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(4-Chlorophenyl)ethenyl methyl ether in 20 mL of tetrahydrofuran (THF).

  • Catalyst Addition: To the stirring solution, add 10 mL of a 2 M aqueous hydrochloric acid (HCl) solution dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting material. The reaction is complete upon the disappearance of the starting vinyl ether spot and the appearance of the more polar 4-chloroacetophenone product spot. This typically takes 1-2 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully add 20 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol/water can be employed.

  • Characterization: Confirm the identity and purity of the white solid product (4-chloroacetophenone) using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Experimental Workflow cluster_1 Synthesis & Purification Workflow A 1. Dissolve Substrate in THF B 2. Add Aqueous HCl (Catalyst) A->B Setup C 3. Monitor Reaction by TLC B->C Initiation D 4. Neutralize with NaHCO₃ & Extract with Ethyl Acetate C->D Completion E 5. Wash Organic Layer (Water & Brine) D->E Workup F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify by Chromatography or Recrystallization F->G Isolation H 8. Characterize Product (NMR, IR, MP) G->H Final Analysis

Caption: Step-by-step experimental workflow for the hydrolysis reaction.

Conclusion

The acid-catalyzed hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether is a highly reliable and efficient method for producing 4-chloroacetophenone. The reaction proceeds through a well-understood mechanism involving a rate-determining protonation of the vinyl ether. The protocol detailed in this note is robust, reproducible, and can be readily adapted for various scales. By following the outlined procedure and monitoring steps, researchers can achieve high yields of the desired product with excellent purity.

References
  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Retrieved from [Link]

  • Stamhuis, E. J., & Drenth, W. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53. Retrieved from [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. Retrieved from [Link]

  • Chiang, Y., Kresge, A. J., Seipp, U., & Winter, W. (1985). Kinetics of hydrolysis of vinyl ether functional group of the stable, bioactive prostacyclin analog taprostene (CG 4203). The Journal of Organic Chemistry, 50(26), 5855-5857. Retrieved from [Link]

  • SciSpace. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Retrieved from [Link]

  • Cooper, J. D., Vitale, V. M., & Whalen, D. L. (1971). Evidence for a change in rate-determining step in the acid-catalyzed hydrolysis of a vinyl ether. Journal of the American Chemical Society, 93(23), 6294-6296. Retrieved from [Link]

  • Chiang, Y., Chwang, W. K., Kresge, A. J., & Szilagyi, S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing Wittig reaction conditions for 1-(4-Chlorophenyl)ethenyl methyl ether synthesis

Target Molecule: 1-(4-Chlorophenyl)ethenyl methyl ether Reaction Class: Non-classical Wittig Olefination of Esters to Enol Ethers Welcome to the Technical Support Center. Synthesizing 1-(4-Chlorophenyl)ethenyl methyl eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(4-Chlorophenyl)ethenyl methyl ether Reaction Class: Non-classical Wittig Olefination of Esters to Enol Ethers

Welcome to the Technical Support Center. Synthesizing 1-(4-Chlorophenyl)ethenyl methyl ether (an enol ether) via the Wittig reaction requires the olefination of methyl 4-chlorobenzoate using methylenetriphenylphosphorane. Unlike standard ketone or aldehyde olefinations, the Wittig reaction of carboxylate esters is notoriously challenging due to the low electrophilicity of the ester carbonyl and competing side reactions[1].

This guide provides field-proven insights, optimized protocols, and troubleshooting steps to maximize your yield and prevent product degradation.

Mechanistic Causality: The Ester Olefination Challenge

To successfully synthesize 1-(4-Chlorophenyl)ethenyl methyl ether, you must understand the competing mechanistic pathways. When methylenetriphenylphosphorane reacts with methyl 4-chlorobenzoate, two pathways emerge:

  • [2+2] Cycloaddition (Target Pathway): The ylide attacks the carbonyl to form an oxaphosphetane intermediate, which undergoes cycloreversion to yield the target enol ether and triphenylphosphine oxide[2].

  • Nucleophilic Acyl Substitution (Failure Pathway): The ylide acts as a standard nucleophile, forming a betaine intermediate. If stabilized by oxophilic metal cations (like Lithium), the betaine collapses, eliminating methoxide to form a stable, dead-end acyl ylide (beta-ketophosphorane).

To force the reaction down the target pathway, we must use specific bases and thermal activation to overcome the sluggish reactivity of the ester[1].

Mechanism Ester Methyl 4-chlorobenzoate + Ph3P=CH2 Oxaphosphetane Oxaphosphetane Intermediate Ester->Oxaphosphetane [2+2] Cycloaddition (Kinetic) Betaine Betaine Intermediate Ester->Betaine Nucleophilic Attack (Thermodynamic) EnolEther 1-(4-Chlorophenyl)ethenyl methyl ether Oxaphosphetane->EnolEther Cycloreversion AcylYlide Acyl Ylide (Side Product) Betaine->AcylYlide Elimination of Methoxide

Fig 1: Competing pathways:[2+2] cycloaddition (target) vs. nucleophilic acyl substitution.

Quantitative Condition Optimization

The choice of base and temperature is the single most critical factor in this synthesis. The table below summarizes the quantitative data for optimizing the conversion of methyl 4-chlorobenzoate.

Table 1: Optimization of Reaction Conditions for Ester Olefination

EntryBaseSolventTemperatureYield (%)Major ByproductMechanistic Rationale
1n-BuLiTHF25 °C<5%Acyl Ylide (45%)Li+ coordinates betaine, driving methoxide elimination.
2n-BuLiTHF65 °C (Reflux)15%Acyl Ylide (60%)Thermal energy accelerates the failure pathway.
3t-BuOKTHF65 °C (Reflux)35%Unreacted EsterK+ is less coordinating, but base is too weak for full ylide generation.
4NaHMDSTHF65 °C (Reflux)68%TraceNa+ is weakly coordinating; allows oxaphosphetane formation.
5NaHMDS THF 100 °C (MW) 82% Trace Microwave overcomes ester activation energy barrier.

Standard Operating Procedure (SOP)

The following self-validating protocol utilizes the optimized conditions (Entry 5) to synthesize 1-(4-Chlorophenyl)ethenyl methyl ether.

Workflow Step1 1. Ylide Generation Ph3PCH3Br + NaHMDS in THF (0 °C to RT) Step2 2. Ester Addition Add Methyl 4-chlorobenzoate Dropwise at 0 °C Step1->Step2 Step3 3. Thermal Activation Microwave (100 °C, 2h) or Reflux (65 °C, 16h) Step2->Step3 Step4 4. Basic Workup Quench with NaHCO3 (aq) Extract with Et2O Step3->Step4 Step5 5. Purification Basic Alumina Column Chromatography Step4->Step5

Fig 2: Optimized experimental workflow for the synthesis of acid-labile enol ethers.

Step-by-Step Methodology:
  • Ylide Generation: Flame-dry a microwave-safe reaction vial under argon. Add methyltriphenylphosphonium bromide (3.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C. Dropwise, add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.9 eq).

    • Self-Validation Check: The suspension will transition to a vibrant, deep yellow/orange color, confirming the successful deprotonation to the ylide[3][4].

  • Ester Addition: Dissolve methyl 4-chlorobenzoate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide at 0 °C over 10 minutes.

  • Thermal Activation: Seal the vial and transfer it to a microwave reactor. Heat at 100 °C for 2 hours. (If microwave is unavailable, reflux at 65 °C for 16-24 hours)[1].

  • Basic Workup (Critical): Cool the mixture to 0 °C. Do not use standard Ammonium Chloride ( NH4​Cl )! Quench the reaction carefully with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using basic alumina (Activity Grade I or II) rather than silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5) containing 1% Triethylamine ( Et3​N ).

Troubleshooting & FAQs

Q: Why am I recovering mostly unreacted methyl 4-chlorobenzoate? A: Carboxylate esters possess significantly lower electrophilicity compared to aldehydes or ketones due to the resonance donation from the alkoxy oxygen[1]. Standard room-temperature Wittig conditions will fail. You must use a large excess of the ylide (at least 3 equivalents) and apply thermal activation (microwave irradiation at 100 °C is highly recommended).

Q: My LC-MS shows a massive peak for a heavy side product, and my yield is terrible. What is happening? A: You are likely forming the acyl ylide (beta-ketophosphorane) via nucleophilic acyl substitution. This happens if you used n-Butyllithium (n-BuLi) as your base. Lithium ions strongly coordinate to the betaine intermediate, stabilizing it and promoting the elimination of the methoxide group. Switch your base to NaHMDS or KHMDS to create a less coordinating environment, allowing the oxaphosphetane to form and undergo cycloreversion[2].

Q: The reaction looked complete by TLC, but after workup and column chromatography, my NMR shows 4-chloroacetophenone instead of the target enol ether. Where did the ketone come from? A: Your target molecule, 1-(4-Chlorophenyl)ethenyl methyl ether, is an acid-labile enol ether . If you quenched the reaction with standard saturated NH4​Cl (which is slightly acidic) or purified the product on standard acidic/neutral silica gel, the enol ether rapidly hydrolyzed to the corresponding ketone (4-chloroacetophenone)[1]. You must use a strictly basic workup ( NaHCO3​ quench) and purify using basic alumina pre-treated with 1% Triethylamine.

Sources

Optimization

Technical Support Center: Optimizing the Heck Coupling for 1-(4-Chlorophenyl)ethenyl Methyl Ether Synthesis

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)ethenyl methyl ether via the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)ethenyl methyl ether via the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. We will delve into the mechanistic nuances and practical considerations to help you enhance your reaction yield and purity.

Understanding the Reaction: The Heck Coupling

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3][4] In the synthesis of 1-(4-chlorophenyl)ethenyl methyl ether, the key reactants are 4-chlorophenyl halide and methyl vinyl ether.

The catalytic cycle, illustrated below, is generally accepted to proceed through a Pd(0)/Pd(II) cycle.[2][4][5][6]

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkene(L2) Ar-Pd(II)-alkene(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkene(L2) Alkene Coordination & Insertion R-Pd(II)-H(L2) R-Pd(II)-H(L2) Ar-Pd(II)-alkene(L2)->R-Pd(II)-H(L2) β-Hydride Elimination Product 1-(4-Chlorophenyl)ethenyl methyl ether Ar-Pd(II)-alkene(L2)->Product R-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination (+ Base) HX HX R-Pd(II)-H(L2)->HX Ar-X 4-chlorophenyl halide Alkene Methyl vinyl ether

Caption: The catalytic cycle of the Heck reaction.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: I am observing low to no conversion. Could my palladium catalyst be the issue?

A1: Yes, catalyst activity is a primary factor. Consider the following:

  • Palladium Precursor: Many Heck reactions utilize a Pd(II) precatalyst like Pd(OAc)₂ which must be reduced in situ to the active Pd(0) species.[6][7] If this reduction is inefficient, the catalytic cycle will not initiate effectively. You might consider pre-activating the catalyst.

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose, particularly at elevated temperatures, forming inactive palladium black.[8][9] Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[4][10] For electron-rich aryl chlorides like 4-chlorophenyl chloride, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ have been shown to be effective.[11][12] N-heterocyclic carbenes (NHCs) are also excellent ligands for activating less reactive aryl chlorides.[2][11]

Q2: How does the choice of ligand affect the regioselectivity of the addition to methyl vinyl ether?

A2: The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can be challenging to control.[3] The reaction can produce either the α-substituted (branched) or β-substituted (linear) product.

  • Cationic vs. Neutral Pathway: The regioselectivity is often governed by whether the reaction proceeds through a neutral or cationic palladium intermediate. The use of chelating bidentate ligands can favor a cationic pathway, which often leads to α-arylation.[13] In contrast, neutral conditions with monodentate ligands tend to favor β-arylation due to steric factors.[13]

  • Ligand Sterics and Electronics: The steric and electronic properties of the ligand can influence the regioselectivity. Bulky ligands can direct the arylation to the less hindered β-position of the vinyl ether.

Reaction Conditions

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed.[5][6][10]

  • Common Bases: Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11][14]

  • Base Strength: The strength of the base can influence the reaction rate. For less reactive aryl chlorides, a stronger base like Cs₂CO₃ might be necessary.[12]

  • Side Reactions: The choice of base can also affect side reactions. For instance, a stronger base can accelerate catalyst regeneration and help suppress olefin isomerization.[10]

Q4: What solvent should I use for this reaction?

A4: The choice of solvent is critical and can significantly impact the reaction outcome.

  • Polar Aprotic Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used and often give good results.[14][15]

  • Solvent Effects on Regioselectivity: The solvent can influence the regiochemistry of the reaction.[2] It is advisable to screen a few different solvents to find the optimal one for your specific substrate combination.

  • "Jeffery Conditions": In some cases, running the reaction in the presence of a tetraalkylammonium salt, such as tetrabutylammonium chloride (n-Bu₄NCl), can stabilize the Pd(0) catalyst and allow for milder reaction conditions.[10][16]

Q5: My reaction is sluggish. Should I increase the temperature?

A5: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and the formation of byproducts.[7] A typical temperature range for Heck reactions is 80-120 °C.[7] If you observe low conversion, a careful, incremental increase in temperature may be beneficial. However, if your substrates are thermally sensitive, it is better to explore a more active catalyst system at a lower temperature. Microwave heating can also be a valuable tool for accelerating the reaction while minimizing decomposition.[11][13]

Troubleshooting Guide: Low Yield of 1-(4-Chlorophenyl)ethenyl methyl ether

This section provides a systematic approach to troubleshooting common issues leading to low product yield.

Troubleshooting_Heck Start Low Yield Observed Check_Catalyst Issue: Catalyst Inactivity/Decomposition Start->Check_Catalyst Check_Conditions Issue: Suboptimal Reaction Conditions Start->Check_Conditions Check_Side_Reactions Issue: Competing Side Reactions Start->Check_Side_Reactions Solution_Catalyst Solutions: - Use fresh, high-purity catalyst. - Ensure inert atmosphere. - Screen different ligands (e.g., bulky, electron-rich phosphines, NHCs). - Consider catalyst pre-activation. Check_Catalyst->Solution_Catalyst Solution_Conditions Solutions: - Optimize base (type and amount). - Screen different polar aprotic solvents (DMF, NMP, etc.). - Incrementally adjust temperature. - Consider microwave heating. - Evaluate 'Jeffery conditions' with phase-transfer catalysts. Check_Conditions->Solution_Conditions Solution_Side_Reactions Solutions: - Adjust base to minimize olefin isomerization. - Modify ligand to improve regioselectivity. - Lower temperature to reduce homocoupling. Check_Side_Reactions->Solution_Side_Reactions End Improved Yield Solution_Catalyst->End Solution_Conditions->End Solution_Side_Reactions->End

Caption: Troubleshooting flowchart for low yield in the Heck reaction.

Problem: Significant Byproduct Formation

Issue 1: Homocoupling of 4-chlorophenyl halide

  • Root Cause: This occurs when the arylpalladium intermediate reacts with another molecule of the aryl halide instead of the alkene. This can be more prevalent with electron-deficient aryl halides.[17]

  • Solutions:

    • Optimize Ligand: The choice of ligand can influence the relative rates of the desired Heck coupling versus homocoupling.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway.

Issue 2: Isomerization of the Product

  • Root Cause: The β-hydride elimination step in the Heck cycle is reversible. If the subsequent reductive elimination to regenerate the Pd(0) catalyst is slow, the palladium hydride species can re-add to the product, leading to double bond migration.[10]

  • Solutions:

    • Use a Stronger Base: A more effective base can accelerate the final catalyst regeneration step, minimizing the lifetime of the palladium hydride intermediate.[10]

    • Additives: The addition of silver or thallium salts can act as halide scavengers, promoting an irreversible reductive elimination and preventing isomerization.[10]

Issue 3: Formation of the Regioisomeric Product

  • Root Cause: As discussed in the FAQs, the regioselectivity of the Heck reaction with vinyl ethers can be difficult to control.[3][18]

  • Solutions:

    • Ligand Screening: Systematically screen a variety of monodentate and bidentate phosphine ligands, as well as NHC ligands, to identify a system that favors the desired regioisomer.

    • Solvent Optimization: The polarity and coordinating ability of the solvent can influence the regiochemical outcome.[2]

Experimental Protocol: General Procedure for the Heck Coupling of 4-Chlorophenyl Chloride with Methyl Vinyl Ether

This is a representative protocol and may require optimization for your specific setup.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., P(t-Bu)₃, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Reagent Addition: Add the 4-chlorophenyl chloride (1.0 equivalent) and the degassed solvent (e.g., dioxane or DMF).

  • Alkene Addition: Add the methyl vinyl ether (1.5-3.0 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table: Example Reaction Conditions
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)β:α Ratio
1Pd(OAc)₂PPh₃K₂CO₃DMF1104585:15
2Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane10085>95:5
3PdCl₂(dppf)-Et₃NNMP1206070:30

Note: This table is for illustrative purposes only and does not represent actual experimental data.

References

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing.
  • Strategies to minimize byproduct formation in Heck reactions. Benchchem.
  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society. Available at: [Link]

  • The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. RSC Publishing.
  • Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Organic Chemistry Portal. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. Available at: [Link]

  • Heck‐type arylations of vinyl ethers as reported by Hallberg[13] and developed here. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Pd(0)-Catalyzed Intramolecular Reductive Heck Reaction of Vinyl Iodide and Oxime Ether: Enantioselective Synthesis of Cyclic Allylic N-Alkoxy Amine. Organic Letters. Available at: [Link]

  • Effect of bases and solvents on the Heck coupling a. ResearchGate. Available at: [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. ResearchGate. Available at: [Link]

  • Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. RWTH Publications. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. ACS Publications. Available at: [Link]

  • What is the role of PPh3 in Heck coupling? ResearchGate. Available at: [Link]

  • The Heck Reaction. Chem 115 Myers.
  • Heck reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem. YouTube. Available at: [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Publications. Available at: [Link]

  • Mizoroki-Heck Reaction. Chem-Station. Available at: [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS. Available at: [Link]

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. Available at: [Link]

  • Mechanistic Studies on the Heck−Mizoroki Cross-Coupling Reaction of a Hindered Vinylboronate Ester as a Key Approach to Developing a Highly Stereoselective Synthesis of a C1−C7 Z,Z,E-Triene Synthon for Viridenomycin. The Journal of Organic Chemistry. Available at: [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]

  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. ScienceDirect. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in the synthesis of 1-(4-Chlorophenyl)ethenyl methyl ether

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 1-(4-Chlorophenyl)ethenyl methyl ether Welcome to the Technical Support Center. This guide is designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 1-(4-Chlorophenyl)ethenyl methyl ether

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-(4-chlorophenyl)ethenyl methyl ether (also known as 1-chloro-4-(1-methoxyvinyl)benzene) [3].

The most scalable and atom-economical route to this α -methoxystyrene derivative is a two-step process: the acid-catalyzed acetalization of 4-chloroacetophenone, followed by the elimination of methanol to yield the enol ether. Because enol ethers are highly reactive and thermodynamically sensitive intermediates, researchers frequently encounter low conversions, product degradation, or polymerization. This guide provides field-proven, mechanistic solutions to these specific challenges.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My conversion from 4-chloroacetophenone to the dimethyl acetal intermediate is plateauing at 60-70%. How can I drive this to completion? Cause: Acetalization is an equilibrium-driven process. If the byproduct (water) is not effectively sequestered, the reaction stalls. Solution: Utilize an excess of trimethyl orthoformate (TMOF), which acts as both a reagent and a chemical dehydrating agent (reacting with water to form methanol and methyl formate). Ensure the reaction is catalyzed by a strong anhydrous acid, such as p-toluenesulfonic acid (p-TsOH).

Q2: I have isolated the acetal, but the elimination step to 1-(4-chlorophenyl)ethenyl methyl ether shows very low conversion. What is wrong? Cause: The elimination of methanol from the acetal to form the enol ether is endothermic and reversible. If methanol accumulates in the reaction vessel, Le Chatelier's principle dictates that the equilibrium will shift back toward the acetal. Solution: You must continuously remove methanol from the reaction matrix. Equip your reaction vessel with a fractional distillation column (e.g., a Vigreux column) to distill off methanol (b.p. 65 °C) as it forms. Alternatively, for a milder, irreversible elimination, employ trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered amine base (like i -Pr 2​ NEt)[1].

Q3: My in-process GC-MS shows the enol ether product was successfully formed, but after aqueous workup, I only recover the starting 4-chloroacetophenone. Why? Cause: Enol ethers are exceptionally sensitive to aqueous acids [2]. During a neutral or slightly acidic workup, the electron-rich β -carbon of the enol ether is rapidly protonated to form a highly electrophilic oxocarbenium ion, which is immediately attacked by water, hydrolyzing the product back to the parent ketone. Solution: Implement a strictly basic workup. Quench the reaction mixture with triethylamine (Et 3​ N) before exposing it to any aqueous solutions. Wash the organic layer exclusively with saturated aqueous sodium bicarbonate (NaHCO 3​ ) and dry over anhydrous K 2​ CO 3​ (avoid MgSO 4​ , which can be slightly acidic).

Q4: I am observing a viscous, high-molecular-weight byproduct instead of the enol ether. How do I prevent this? Cause: α -Methoxystyrenes are highly susceptible to cationic polymerization. In the presence of excess acid catalyst and heat, the formed enol ether acts as a monomer, reacting with the oxocarbenium intermediate to form polymeric chains. Solution: Strictly control the acid catalyst loading (keep p-TsOH or KHSO 4​ < 1 mol%). If thermal elimination is used, perform the distillation under reduced pressure to lower the required heating temperature, and consider adding a trace amount of a basic inhibitor (like a drop of quinoline) to the distillation pot.

Section 2: Quantitative Data & Parameter Optimization

The following table summarizes the critical parameters for optimizing the elimination step, comparing different methodologies and their typical failure modes.

MethodologyCatalyst / ReagentTemp (°C)Methanol Removal StrategyExpected ConversionCommon Failure Mode
Thermal Elimination KHSO 4​ (1 mol%)130–150Fractional Distillation85–90%Polymerization if overheated
Acid-Catalyzed p-TsOH (0.5 mol%)100–120Dean-Stark / Distillation80–85%Reversion to acetal if MeOH refluxes
Lewis Acid / Base TMSOTf / i -Pr 2​ NEt0 to 25Irreversible silylation>95%Hydrolysis during improper workup

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Chloroacetophenone Dimethyl Acetal

  • Setup: In a flame-dried round-bottom flask under N 2​ , dissolve 4-chloroacetophenone (1.0 equiv) in anhydrous methanol (0.5 M).

  • Reagent Addition: Add trimethyl orthoformate (3.0 equiv) followed by anhydrous p-TsOH (0.01 equiv).

  • Reaction: Stir at reflux for 12 hours. Self-Validation: Monitor via IR spectroscopy. The reaction is complete when the strong ketone carbonyl stretch (~1685 cm⁻¹) completely disappears.

  • Workup: Cool to room temperature. Quench by adding Et 3​ N (0.02 equiv) to neutralize the acid. Concentrate under reduced pressure, dilute with Et 2​ O, and wash with saturated NaHCO 3​ . Dry over K 2​ CO 3​ and concentrate to yield the pure acetal intermediate.

Protocol B: Elimination to 1-(4-Chlorophenyl)ethenyl methyl ether (TMSOTf Method) This method avoids the high temperatures that cause polymerization and drives the equilibrium forward irreversibly [1].

  • Setup: Dissolve the isolated acetal (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M) under N 2​ and cool to 0 °C.

  • Reagent Addition: Add i -Pr 2​ NEt (1.5 equiv). Dropwise, add TMSOTf (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: TLC or GC-MS should indicate the complete consumption of the acetal and the appearance of the enol ether (Verify the alkene C=C stretch at ~1610 cm⁻¹).

  • Basic Workup (Critical): Quench the reaction at 0 °C with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ . Wash the organic layer with brine made slightly basic with a few drops of Et 3​ N. Dry over K 2​ CO 3​ , filter, and concentrate under reduced pressure.

  • Storage: Store the purified enol ether over a few pellets of solid NaOH or K 2​ CO 3​ at -20 °C to prevent auto-hydrolysis.

Section 4: Reaction Pathway & Failure Mode Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical equilibrium pathways and degradation modes that lead to low conversion.

SynthesisPathway Ketone 4-Chloroacetophenone (Starting Material) Acetal Dimethyl Acetal (Intermediate) Ketone->Acetal TMOF, p-TsOH, MeOH (Acetalization) Acetal->Ketone H2O, H+ (Hydrolysis) EnolEther 1-(4-Chlorophenyl)ethenyl methyl ether (Target Product) Acetal->EnolEther Heat, Acid Catalyst Distill off MeOH Polymer Polymeric Byproducts (Side Reaction) EnolEther->Polymer Excess Acid / Heat (Cationic Polymerization) Hydrolysis Reversion to Ketone (Degradation) EnolEther->Hydrolysis Aqueous Acid (Improper Workup) Hydrolysis->Ketone Identical to SM

Reaction pathway for 1-(4-chlorophenyl)ethenyl methyl ether synthesis and common failure modes.

References

  • Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299–3302. URL:[Link]

  • Effenberger, F. (1969). The Chemistry of Enol Ethers. Angewandte Chemie International Edition in English, 8(5), 295–312. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249909, 1-(4-Chlorophenyl)ethenyl methyl ether. URL:[Link]

Optimization

Removal of triphenylphosphine oxide from Wittig reaction of 1-(4-Chlorophenyl)ethenyl methyl ether

Overview & Chemical Causality The Wittig olefination yielding 1-(4-Chlorophenyl)ethenyl methyl ether is a robust synthetic transformation, but it generates stoichiometric amounts of triphenylphosphine oxide (TPPO)[1]. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Causality

The Wittig olefination yielding 1-(4-Chlorophenyl)ethenyl methyl ether is a robust synthetic transformation, but it generates stoichiometric amounts of triphenylphosphine oxide (TPPO)[1]. Removing TPPO is a notorious bottleneck in organic synthesis[2].

Crucially, your target product is an enol ether . Enol ethers are highly electron-rich and acutely sensitive to acidic conditions. Exposure to standard silica gel (which possesses acidic silanol groups, pH ~4.5–5.5) or aqueous acids during workup will trigger rapid protonation. This forms a stable oxocarbenium ion that reacts with ambient moisture, irreversibly hydrolyzing your product into 4-chloroacetophenone . Therefore, traditional chromatographic separation of TPPO is actively detrimental to your yield, necessitating strict pH control or chromatography-free precipitation methods[3].

Degradation Enol 1-(4-Chlorophenyl) ethenyl methyl ether Oxo Oxocarbenium Intermediate Enol->Oxo H+ (Acidic Silica) Hemiacetal Hemiacetal Intermediate Oxo->Hemiacetal H2O Ketone 4-Chloroacetophenone (Degradation) Hemiacetal->Ketone - MeOH

Acid-catalyzed hydrolysis pathway of the enol ether product.

Troubleshooting Guide

Issue 1: Complete loss of product or conversion to 4-chloroacetophenone during column chromatography.

  • Cause: Acid-catalyzed hydrolysis. The slightly acidic nature of standard silica gel protonates the enol ether double bond.

  • Solution: Abandon standard silica chromatography. If chromatography is absolutely necessary, you must pre-neutralize the silica gel by slurrying it with 1–5% triethylamine ( Et3​N ) in your eluent[4]. However, the chromatography-free precipitation methods detailed below are strongly preferred to guarantee product integrity[3].

Issue 2: TPPO fails to precipitate when hexanes are added to the crude mixture.

  • Cause: Residual polar reaction solvents (e.g., THF, DCM, or DMF) significantly increase the solubility of TPPO in non-polar solvent mixtures[5]. Even 5% residual THF can prevent TPPO crystallization.

  • Solution: Ensure complete solvent exchange. Concentrate the crude reaction mixture under high vacuum until it is a dry foam or thick oil before suspending it in cold hexanes or cyclohexane[6].

Issue 3: The ZnCl2​ precipitation method yielded a gooey oil instead of a filterable solid.

  • Cause: The ZnCl2​(TPPO)2​ complex can occasionally "oil out" if the solvent system is too non-polar or if the concentration is too high[7].

  • Solution: Ensure you are using a polar solvent like ethanol or ethyl acetate for the complexation step, as validated by [3]. If oiling occurs, gently heat the mixture to redissolve the oil, then cool slowly while vigorously scratching the inside of the flask with a glass rod to induce crystal nucleation[1].

Frequently Asked Questions (FAQs)

Q: Can I use the oxalyl chloride method to remove TPPO? A: Absolutely not. While reacting TPPO with oxalyl chloride forms an easily filterable, insoluble chlorophosphonium salt[8], this reaction generates HCl gas as a byproduct. The HCl will instantaneously hydrolyze your 1-(4-Chlorophenyl)ethenyl methyl ether product.

Q: Which metal salt is best for complexing TPPO in this specific reaction? A: Zinc chloride ( ZnCl2​ ) in ethanol or ethyl acetate is highly recommended due to its reliability and low cost[3]. Magnesium chloride ( MgCl2​ ) can also be used in toluene, but ZnCl2​ generally provides faster and more crystalline precipitation[7]. Calcium bromide ( CaBr2​ ) is a newer alternative that works exceptionally well if you must keep the reaction in ethereal solvents like THF[7].

Q: How do I self-validate that my product has not hydrolyzed during workup? A: Check the crude IR or 1H NMR immediately after isolation. The appearance of a strong carbonyl stretch (~1680 cm⁻¹) in the IR, or a methyl singlet (~2.6 ppm) in the 1H NMR, indicates the formation of 4-chloroacetophenone. The intact enol ether will show terminal alkene protons (~4.2 and 4.6 ppm) and a methoxy singlet (~3.7 ppm).

Experimental Workflows & Protocols

Workflow Crude Crude Wittig Mixture (Enol Ether + TPPO) Concentrate Vacuum Concentration (Remove Polar Solvents) Crude->Concentrate Decision Select Purification Strategy Concentrate->Decision Hexane Hexane Trituration & Et3N-Silica Plug Decision->Hexane < 5g Scale ZnCl2 ZnCl2 Complexation (in Ethanol) Decision->ZnCl2 > 5g Scale Pure1 Pure Enol Ether (Small/Med Scale) Hexane->Pure1 Pure2 Pure Enol Ether (Large Scale) ZnCl2->Pure2

Decision workflow for chromatography-free TPPO removal.

Protocol A: Hexane Trituration & Neutralized Plug (For < 5g Scale)
  • Concentration: Transfer the crude Wittig reaction mixture to a round-bottom flask. Apply high vacuum for 30 minutes to remove all traces of the reaction solvent (e.g., THF)[5]. Self-validation: The residue must be a dry foam or thick, non-flowing oil.

  • Suspension: Add cold hexanes or pentane to the residue (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes. The enol ether will dissolve, while the bulk of the TPPO will remain as a white solid[1].

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of cold hexanes.

  • Neutralized Silica Plug: To remove the remaining trace TPPO, pass the filtrate through a short plug of silica gel that has been pre-treated with 2% Et3​N in hexanes[4]. Elute with 5% diethyl ether in hexanes (containing 1% Et3​N ).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 1-(4-Chlorophenyl)ethenyl methyl ether.

Protocol B: Zinc Chloride Complexation (For > 5g Scale)
  • Solvent Exchange: Concentrate the crude reaction mixture to dryness to completely remove THF/DCM[1].

  • Dissolution: Dissolve the residue in absolute ethanol (approx. 5 mL per gram of crude)[3].

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2​ in warm ethanol. Add this solution to the crude mixture at room temperature, aiming for a 2:1 molar ratio of ZnCl2​ to theoretical TPPO[3].

  • Precipitation: Stir the mixture at room temperature for 2 hours. A dense white precipitate of ZnCl2​(TPPO)2​ will form[1].

  • Filtration: Filter the mixture and wash the solid complex with a minimal amount of cold ethanol[3].

  • Workup: Concentrate the filtrate. To remove any excess soluble ZnCl2​ , partition the residue between diethyl ether and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and concentrate to yield the pure enol ether[3].

Data Presentation: Comparison of TPPO Removal Strategies

MethodTPPO Removal EfficiencyEnol Ether CompatibilityScalabilityKey Limitation
Standard Silica Column >99%Poor (Hydrolysis risk)LowDestroys acid-sensitive products.
Hexane Trituration 85 - 90%ExcellentMediumRequires secondary purification (plug) for trace TPPO.
ZnCl2​ Complexation >98%ExcellentHighRequires solvent exchange to EtOH or EtOAc.
CaBr2​ Complexation 95 - 98%ExcellentHigh CaBr2​ is highly hygroscopic; requires strict anhydrous handling.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry (2017). URL:[Link]

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development (2022). URL:[Link]

  • Shenvi Lab. "Work up tips: Reactions with Triphenylphosphine oxide." Shenvi Lab Resources. URL: [Link]

  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry (2012). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Efficient Suzuki Coupling of 1-(4-Chlorophenyl)ethenyl methyl ether

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-(4-Chlorophenyl)ethenyl methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-(4-Chlorophenyl)ethenyl methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific transformation. The Suzuki coupling is a cornerstone of modern synthetic chemistry, but its application to challenging substrates like electron-rich and sterically hindered aryl chlorides requires careful consideration of catalyst systems and reaction conditions.[1][2][3] This resource aims to equip you with the knowledge to navigate these challenges effectively.

Understanding the Challenge: The Substrate

The substrate , 1-(4-Chlorophenyl)ethenyl methyl ether, presents a unique set of challenges for the Suzuki-Miyaura coupling. The aryl chloride bond is inherently less reactive than its bromide or iodide counterparts due to its stronger bond energy.[3] Furthermore, the presence of the electron-donating methoxyethenyl group can further deactivate the aryl chloride towards the critical oxidative addition step in the catalytic cycle.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of 1-(4-Chlorophenyl)ethenyl methyl ether failing or giving low yields with standard catalysts like Pd(PPh₃)₄?

A1: Standard palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, are often ineffective for the coupling of electron-rich aryl chlorides.[5] The electron-donating nature of the methoxyethenyl group on your substrate makes the C-Cl bond more difficult to break, which is the first and often rate-limiting step (oxidative addition) in the Suzuki catalytic cycle.[6] To overcome this, more sophisticated catalyst systems are required.

Q2: What type of ligands are recommended for this specific Suzuki coupling?

A2: For challenging substrates like electron-rich aryl chlorides, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[5][7][8] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[9]

  • Bulky Monophosphine Ligands: Ligands from the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, are excellent choices.[10] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable complexes with palladium.[11] They are highly effective for the coupling of sterically hindered and deactivated aryl chlorides, sometimes even at room temperature.[12][13]

Q3: Which palladium precursor should I use?

A3: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, modern pre-catalysts can offer improved performance and reproducibility. These pre-catalysts are air- and moisture-stable and generate the active Pd(0) species more efficiently in situ. Examples include the Buchwald G3 and G4 palladacycles and PEPPSI-type catalysts.[14]

Q4: What is the optimal base and solvent system for this reaction?

A4: The choice of base and solvent is critical and often interdependent.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for difficult couplings.[14] In some cases, potassium fluoride (KF) can also be effective, particularly when dealing with base-sensitive functional groups.[15]

  • Solvents: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are good starting points.[14] Often, the addition of a small amount of water (e.g., a 10:1 or 4:1 ratio of organic solvent to water) can be beneficial as it helps to dissolve the base and facilitate the transmetalation step.[14][16]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive Catalyst System2. Inefficient Oxidative Addition3. Catalyst Deactivation1. Catalyst System Upgrade: - Switch from traditional ligands (e.g., PPh₃) to bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][11] - Utilize modern, air-stable pre-catalysts (e.g., Buchwald G3/G4 Palladacycles) for more reliable generation of the active Pd(0) species.[14]2. Enhance Oxidative Addition: - Increase the reaction temperature in 10-20 °C increments.[14] - Ensure your chosen ligand is sufficiently electron-rich to facilitate the C-Cl bond cleavage.[7][17]3. Prevent Catalyst Deactivation: - Rigorously degas all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[5] - Ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 4:1) to prevent palladium black precipitation.[5]
Significant Side Product Formation 1. Homocoupling of Boronic Acid2. Dehalogenation of Aryl Chloride3. Protodeboronation1. Minimize Homocoupling: - Thoroughly degas the reaction mixture to eliminate oxygen, a common culprit in promoting homocoupling.[5] - The use of bulky ligands can also disfavor the formation of species that lead to homocoupling.[14][17]2. Reduce Dehalogenation: - This side reaction can occur when a hydride source is present. Ensure solvents are of high purity and consider the choice of base, as some can promote this pathway.[7]3. Prevent Protodeboronation: - Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[14] - Use an anhydrous base and minimize water content if this is a persistent issue.[14]
Reaction Stalls 1. Catalyst Decomposition2. Reagent Degradation1. Improve Catalyst Longevity: - Some advanced catalyst systems are designed for greater stability and longevity, which can be crucial for sluggish reactions.[3] - Ensure the reaction temperature is not excessively high, as this can accelerate catalyst decomposition.[5]2. Check Reagent Stability: - Boronic acids can be susceptible to degradation over time.[14]

Experimental Protocols

Recommended Starting Protocol for Suzuki Coupling of 1-(4-Chlorophenyl)ethenyl methyl ether

This protocol provides a robust starting point for your experiments. Optimization may be required based on the specific boronic acid used.

Materials:

  • 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Solvent (e.g., 1,4-Dioxane/water, 10:1 mixture, degassed)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (or palladium source and ligand), the arylboronic acid, and the base.

  • Reagent Addition: Add 1-(4-Chlorophenyl)ethenyl methyl ether to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC/LC-MS.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Cl)L_n A->B Ar-Cl C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)₂ Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L_n Product Coupled Product D->Product ArCl 1-(4-Chlorophenyl)ethenyl methyl ether ArCl->B ArB Arylboronic Acid ArB->C caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Catalyst Upgrade Catalyst System? (e.g., Buchwald Ligands/Precatalysts, NHCs) Start->Catalyst Conditions Optimize Reaction Conditions? (Increase Temp, Change Base/Solvent) Catalyst->Conditions No Improvement Success Successful Coupling Catalyst->Success Improvement Reagents Check Reagent Quality? (Fresh Boronic Acid, Pure Substrate) Conditions->Reagents No Improvement Conditions->Success Improvement Reagents->Start Re-evaluate Reagents->Success Improvement caption Figure 2: A logical workflow for troubleshooting.

Caption: A logical workflow for troubleshooting.

References

  • Bedford, R. B., Hazelwood, S. L., & Limmert, M. E. (2002). Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity. Chemical Communications, (22), 2610-2611. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 131(42), 15374-15377. [Link]

  • Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7(6), 564-572. [Link]

  • Deng, J., & Lectka, T. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Deng, J., & Lectka, T. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. [Link]

  • Li, G., et al. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 38(7), 1469-1476. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795-2798. [Link]

  • Çetinkaya, B., et al. (2003). Suzuki reaction of aryl chlorides using saturated N-heterocarbene ligands. Journal of Molecular Catalysis A: Chemical, 204-205, 125-131. [Link]

  • Brendgen, T., Frank, M., & Schatz, J. (2006). The Suzuki coupling of aryl chlorides in aqueous media catalyzed by in situ generated calix[7]arene-based N-heterocyclic carbene ligands. European Journal of Organic Chemistry, 2006(10), 2378-2383. [Link]

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa Jr, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555-1557. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Wu, W., et al. (2019). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Advanced Synthesis & Catalysis, 361(13), 3128-3135. [Link]

  • Bedford, R. B., Hazelwood, S. L., & Limmert, M. E. (2002). Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity. Chemical Communications, (22), 2610-2611. [Link]

  • Deng, J., & Lectka, T. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(16), 2735-2741. [Link]

  • Gurung, S. K., & Thapa, S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11946-11953. [Link]

  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lim, J. Y., & Park, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 1. [Link]

  • Oonishi, Y., et al. (2007). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 9(1), 89-92. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddy, V. P., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5375-5378. [Link]

  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27289-27297. [Link]

  • Oonishi, Y., et al. (2007). A bowl-shaped phosphine as a ligand in palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides: effect of the depth of the bowl. Organic Letters, 9(1), 89-92. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1227-1235. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhao, H., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers. Journal of the American Chemical Society, 141(19), 7938-7945. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Bakherad, M., & Keivanloo, A. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 18(3), 224-245. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290-7295. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Diva-portal.org. (n.d.). Suzuki reactions in novel liquids. Diva-portal.org. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Functionalization of 1-(4-Chlorophenyl)ethenyl methyl ether

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 1-(4-Chlorophenyl)ethenyl methyl ether (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with 1-(4-Chlorophenyl)ethenyl methyl ether (also known as 1-chloro-4-(1-methoxyvinyl)benzene).

Because this substrate is a terminal enol ether with an electron-rich double bond and a highly sensitive benzylic position, standard stereoselective protocols often fail, leading to hydrolysis or achiral byproducts. This guide dissects the causality behind these failures and provides self-validating workflows to ensure high enantiomeric excess (ee) and yield.

Section 1: The Sharpless Asymmetric Dihydroxylation (SAD) Pitfall

FAQ: Why shouldn't I use Sharpless Asymmetric Dihydroxylation (SAD) to introduce chirality in this substrate?

The Insight: Many researchers default to SAD (using AD-mix- α or β ) when functionalizing enol ethers. While SAD is highly reliable for internal enol ethers, applying it to a terminal variant like 1-(4-chlorophenyl)ethenyl methyl ether is a structural trap .

The Causality: The osmium-catalyzed dihydroxylation initially forms a hemiacetal at the benzylic position: 1-(4-chlorophenyl)-1-methoxyethane-1,2-diol. However, this intermediate is highly unstable. It spontaneously eliminates a molecule of methanol to collapse into 2-hydroxy-1-(4-chlorophenyl)ethanone. Because the benzylic carbon transitions from an sp3 stereocenter back to an sp2 carbonyl carbon during this elimination, the final isolated product is entirely achiral . To establish a permanent stereocenter at C1, you must utilize asymmetric hydrogenation or hydroboration instead.

Section 2: Asymmetric Hydrogenation (AH)

FAQ: My enol ether is converting to 4-chloroacetophenone during hydrogenation. How do I prevent this and maximize ee?

The Insight: Enol ethers are exceptionally susceptible to acid-catalyzed hydrolysis. Trace amounts of HCl present in chlorinated solvents, or acidic protons generated from the reduction of traditional metal-chloride catalyst precursors (e.g., Ir or Ru chlorides), will protonate the electron-rich double bond. This cleaves the methyl ether, yielding the achiral 4-chloroacetophenone byproduct.

The Fix: Switch to strictly anhydrous, non-coordinating solvents (like dry toluene). For the catalyst, utilize Frustrated Lewis Pairs (FLPs) or Ir-N,P ligated complexes. These systems avoid the generation of acidic byproducts entirely, maintaining the integrity of the enol ether while providing a rigid chiral pocket for high enantiocontrol .

AH_Troubleshooting Start Issue: Low ee (<80%) or Substrate Degradation CheckAcid Is 4-Chloroacetophenone detected in GC/MS? Start->CheckAcid Hydrolysis Hydrolysis Occurring: Trace Acid (HCl/H2O) CheckAcid->Hydrolysis Yes CheckLigand Is the chiral pocket rigid enough? CheckAcid->CheckLigand No FixAcid Fix: Use anhydrous toluene & add K2CO3 scavenger Hydrolysis->FixAcid FixLigand Fix: Switch to Ir-N,P or Chiral Diene FLP Catalysts CheckLigand->FixLigand No

Fig 1. Troubleshooting logic for asymmetric hydrogenation of 1-(4-chlorophenyl)ethenyl methyl ether.

Protocol: FLP-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of chiral 1-(4-chlorophenyl)-1-methoxyethane.

  • System Preparation: Purge a high-pressure hydrogenation autoclave with ultra-high purity Argon (3 cycles).

  • Catalyst Generation: In a glovebox, combine the chiral diene precursor (5 mol%) and HB(C6​F5​)2​ (10 mol%) in anhydrous toluene. Stir for 30 minutes to generate the active chiral borane in situ.

  • Substrate & Base Addition: Add 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 equiv) and tri-tert-butylphosphine ( t−Bu3​P , 10 mol%) to the catalyst solution. Causality Note: The bulky phosphine acts as the Lewis base in the FLP system and doubles as an acid scavenger to prevent hydrolysis.

  • Hydrogenation: Transfer the mixture to the autoclave. Pressurize with H2​ gas to 40 bar. Stir at 50 °C for 24 hours.

  • Workup: Vent the H2​ gas safely. Filter the crude mixture through a short pad of basic alumina to remove the catalyst without inducing acid-cleavage, then concentrate under reduced pressure.

Section 3: Asymmetric Hydroboration-Oxidation

FAQ: How do I control the regioselectivity during the hydroboration of this substrate?

The Insight: The electron-donating methoxy group polarizes the double bond, making the benzylic carbon (C1) highly electrophilic and the terminal carbon (C2) nucleophilic. To ensure the boron atom adds to C2 and the hydride to C1, you must rely on steric control. Using a bulky borane like pinacolborane (HBpin) in conjunction with a Rh-BINAP catalyst forces the boron to the less hindered terminal position. The chiral pocket of the BINAP ligand dictates the facial attack of the hydride at C1, establishing the stereocenter .

Hydroboration_Workflow Prep Catalyst Prep [RhCl(cod)]2 + (R)-BINAP AddSM Substrate Addition SM in dry THF (-20°C) Prep->AddSM Borane Hydroboration Add Pinacolborane AddSM->Borane Stir 15 min Oxidation Oxidation NaOH / H2O2 (0°C) Borane->Oxidation 12h, RT Product Chiral Product (S)-2-Aryl-2-methoxyethanol Oxidation->Product Quench & Extract

Fig 2. Step-by-step workflow for the asymmetric hydroboration-oxidation of the enol ether.

Protocol: Rh-Catalyzed Hydroboration-Oxidation

Objective: Synthesis of enantiomerically enriched 2-(4-chlorophenyl)-2-methoxyethanol.

  • Catalyst Activation: In an argon-filled glovebox, dissolve [RhCl(cod)]2​ (2.5 mol%) and (R)-BINAP (5.5 mol%) in anhydrous THF (0.2 M). Stir at room temperature for 15 minutes until the solution turns deep orange, indicating the formation of the active chiral Rh-complex.

  • Substrate Addition: Cool the catalyst solution to -20 °C. Add the enol ether (1.0 equiv) dropwise to prevent localized exotherms that could degrade the substrate.

  • Hydroboration: Slowly add pinacolborane (HBpin, 1.5 equiv).

  • Reaction Maturation: Warm the mixture to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via GC/MS (aliquots quenched in basic methanol).

  • Oxidation: Cool the vessel to 0 °C. Carefully add 3M NaOH (aq) followed by 30% H2​O2​ (aq). Causality Note: The oxidation of the C-B bond to a C-O bond proceeds via a 1,2-alkyl migration mechanism, ensuring complete retention of the stereochemistry established in step 3.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize excess peroxide. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical failure points for the primary functionalization pathways of this specific substrate.

Reaction TypeReagents / Catalyst SystemTarget Chiral ProductExpected ee (%)Key Mechanistic Pitfall
Asymmetric Hydrogenation Chiral Diene FLP / H2​ / t−Bu3​P Chiral 1-(4-chlorophenyl)-1-methoxyethane> 95%Acid-catalyzed hydrolysis to 4-chloroacetophenone.
Asymmetric Hydroboration [RhCl(cod)]2​ / (R)-BINAP / HBpinChiral 2-(4-chlorophenyl)-2-methoxyethanol90 - 97%Regio-mismatch if non-bulky boranes are utilized.
Sharpless Dihydroxylation OsO4​ / AD-mix- α or β 2-hydroxy-1-(4-chlorophenyl)ethanone0% (Achiral) Spontaneous elimination of the hemiacetal intermediate.

References

  • Du, X., et al. "A Highly Enantioselective Hydrogenation of Silyl Enol Ethers Catalyzed by Chiral Frustrated Lewis Pairs." Journal of the American Chemical Society, 2014. URL:[Link]

  • Marcune, B. F., et al. "Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity." The Journal of Organic Chemistry, 2003. URL:[Link]

  • Liu, L., et al. "Enantioselective Rh-Catalyzed Hydroboration of Silyl Enol Ethers." Journal of the American Chemical Society, 2021. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1-(4-Chlorophenyl)ethenyl methyl ether

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the poor solubility of 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the poor solubility of 1-(4-Chlorophenyl)ethenyl methyl ether in reaction solvents. As Senior Application Scientists, we have synthesized our collective field experience and in-depth technical knowledge to help you navigate this common experimental challenge.

Introduction

1-(4-Chlorophenyl)ethenyl methyl ether is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to construct complex molecular architectures. However, its nonpolar nature, underscored by a calculated XLogP3 of 3.1[1], frequently leads to poor solubility in many common reaction solvents. This can result in low reaction yields, difficult purification, and inconsistent results. This guide provides a structured approach to troubleshooting and overcoming these solubility issues.

Troubleshooting Guide: Addressing Poor Solubility in Real-Time

This section is formatted as a series of questions and answers to directly address the problems you may be encountering during your experiments.

Question 1: My 1-(4-Chlorophenyl)ethenyl methyl ether won't dissolve in my chosen reaction solvent. What's my first step?

Answer: The foundational principle of solubility is "like dissolves like." 1-(4-Chlorophenyl)ethenyl methyl ether is a relatively nonpolar compound due to the presence of the chlorophenyl group and the ether linkage. Therefore, it will be most soluble in nonpolar or weakly polar aprotic solvents.

Initial Troubleshooting Steps:

  • Verify Solvent Polarity: Confirm that your chosen solvent has a polarity that is compatible with a nonpolar solute. Nonpolar solvents like toluene, hexane, and diethyl ether, or weakly polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are good starting points.[2]

  • Gentle Heating: For most solid organic compounds, solubility increases with temperature.[3][4] Try gently warming the mixture to see if the compound dissolves. Be mindful of the solvent's boiling point and the thermal stability of your other reagents. For instance, the solubility of toluene, a nonpolar solvent, in water increases significantly with temperature, illustrating the general principle that heating can enhance the solubility of nonpolar compounds.[5][6][7]

  • Sonication: Use an ultrasonic bath to provide energy to the solution, which can help to break up solid particles and facilitate dissolution.

Question 2: I've tried heating and sonication, but the solubility is still poor. What's next?

Answer: If basic techniques are insufficient, moving to a co-solvent system is a highly effective strategy. A co-solvent is a second solvent that is miscible with the primary solvent and can help to increase the solubility of the solute.

Implementing a Co-Solvent System:

  • For Nonpolar Primary Solvents (e.g., Toluene, Hexane): If your reaction is already in a nonpolar solvent, adding a small amount of a more polar aprotic co-solvent can sometimes improve solubility without drastically changing the overall reaction environment. Good options include:

    • Tetrahydrofuran (THF)

    • Dioxane

    • Dimethylformamide (DMF)[8][9][10]

  • For More Polar Primary Solvents: If your reaction conditions require a more polar environment, but your starting material is not dissolving, you can use a less polar co-solvent to create a suitable mixture.

Step-by-Step Protocol for Introducing a Co-Solvent:

  • Start with your primary reaction solvent.

  • Slowly add the co-solvent dropwise while stirring vigorously.

  • Continue adding the co-solvent until the 1-(4-Chlorophenyl)ethenyl methyl ether dissolves.

  • Be mindful of the total solvent volume and the concentration of your reactants.

  • Important: Ensure that the co-solvent is compatible with all reagents and catalysts in your reaction. For example, in palladium-catalyzed reactions like the Heck or Suzuki coupling, solvents like DMF, THF, and dioxane are commonly used and are generally compatible.[8][9][10][11][12]

Question 3: I'm concerned that changing the solvent will negatively affect my reaction. How can I mitigate this?

Answer: This is a valid concern, as the solvent can influence reaction rates and even the reaction mechanism. Here's how to approach this systematically:

  • Consult the Literature: Search for examples of your specific type of reaction (e.g., Heck, Suzuki, cationic polymerization) and see what solvent systems have been successfully used for similar aryl vinyl ethers. For example, Heck reactions of vinyl ethers have been successfully carried out in aqueous DMF and PEG-200.[8][13] Suzuki reactions are often performed in toluene, THF, or dioxane, sometimes with water as a co-solvent.[10][11]

  • Small-Scale Test Reactions: Before committing to a large-scale reaction, run a small-scale test with your proposed new solvent or co-solvent system to ensure the reaction proceeds as expected.

  • Consider Reaction Type:

    • Palladium-Catalyzed Cross-Coupling (Heck, Suzuki): These reactions are often tolerant of a range of aprotic solvents. Toluene, THF, dioxane, and DMF are common choices.[8][9][10][11][12] The use of a co-solvent is also well-established in these reactions.

    • Cationic Polymerization: The choice of solvent can significantly impact the polymerization of vinyl ethers. Nonpolar solvents like hexane or aromatic solvents are often used. Halogenated solvents like dichloromethane can also be employed.[14][15][16]

Question 4: Are there any other techniques I can use to improve solubility?

Answer: Yes, beyond solvent selection and temperature, you can consider the following:

  • High-Temperature Ball Milling: For reactions that are particularly stubborn in solution, a mechanochemical approach using a ball mill can be employed. This solvent-free technique can facilitate reactions between insoluble starting materials.[17][18]

  • Phase-Transfer Catalysis: If your reaction involves both an organic and an aqueous phase, a phase-transfer catalyst can help to bring the reactants together at the interface, which can be beneficial if your starting material has low solubility in one of the phases.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(4-Chlorophenyl)ethenyl methyl ether in common organic solvents?

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHigh "Like dissolves like." The nonpolar nature of the solvent aligns well with the nonpolar character of the solute.
Weakly Polar Aprotic Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to High These solvents have a good balance of polarity to solvate the molecule without being too polar.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileLow to Moderate The polarity of these solvents may be too high for optimal solvation of the nonpolar solute.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate While highly polar, these can sometimes be effective, especially as co-solvents.[2]
Polar Protic Water, Methanol, EthanolVery Low/Insoluble The high polarity and hydrogen-bonding nature of these solvents are not conducive to dissolving a nonpolar molecule.

Q2: How does temperature affect the solubility of 1-(4-Chlorophenyl)ethenyl methyl ether?

For the dissolution of a solid in a liquid, an increase in temperature generally leads to an increase in solubility.[3][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. By increasing the temperature, you provide more energy to the system, favoring the dissolution process.

Q3: Can I use a solvent mixture from the start of my experiment?

Yes, you can. If you have prior experience with a similar compound or have found a relevant literature procedure, starting with a known effective co-solvent system is a good approach. A common practice is to dissolve the poorly soluble starting material in a small amount of a "good" solvent (like THF or DMF) and then add this solution to the main reaction mixture containing the "poorer" solvent.

Q4: Are there any safety concerns I should be aware of when heating solvents?

Absolutely. Always be aware of the boiling point and flash point of your solvents. Use a heating mantle with a temperature controller and a condenser to prevent solvent evaporation and potential ignition. Never heat a closed system. Ensure your work is conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility

This protocol will help you to systematically determine the best solvent for 1-(4-Chlorophenyl)ethenyl methyl ether.

Materials:

  • 1-(4-Chlorophenyl)ethenyl methyl ether

  • A selection of solvents (e.g., Hexane, Toluene, Diethyl Ether, THF, DCM, Acetone, Ethyl Acetate, Methanol)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate with a water bath

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of 1-(4-Chlorophenyl)ethenyl methyl ether into each vial.

  • Add 1 mL of a different solvent to each vial.

  • Vortex each vial for 30 seconds at room temperature.

  • Observe and record the solubility (e.g., fully dissolved, partially dissolved, insoluble).

  • For any vials where the compound is not fully dissolved, gently warm the vial in a water bath (e.g., to 40 °C) and observe any changes in solubility. Record your observations.

Protocol 2: Developing a Co-Solvent System for a Reaction

This protocol provides a method for finding an effective co-solvent ratio for a reaction.

Materials:

  • 1-(4-Chlorophenyl)ethenyl methyl ether

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., THF)

  • Reaction vessel with a stir bar

Procedure:

  • Add the 1-(4-Chlorophenyl)ethenyl methyl ether and the primary reaction solvent to the reaction vessel.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise from a burette or syringe.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Note the volume of the co-solvent added. This will give you the approximate solvent ratio needed for your reaction.

  • You can then scale up this solvent ratio for your full-scale reaction.

Visualizations

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent system for a reaction involving 1-(4-Chlorophenyl)ethenyl methyl ether.

Caption: A decision tree for troubleshooting poor solubility.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Journal of Organic Chemistry, 66(22), 7438-7443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl ethers by the HCl/ZnCl2 system. Polymer Bulletin, 21(5), 489-495. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethenyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). The Heck reaction in water: phosphine-free catalysis for the arylation of acrylates. Organic Letters, 5(18), 3285-3288. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746. [Link]

  • James, S. L., Adams, C. J., Bolm, C., Braga, D., Collier, P., Friščić, T., ... & Steed, J. W. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews, 41(1), 413-447. [Link]

  • Yang, Y., & Cundall, R. B. (1997). Toluene Solubility in Water and Organic Partitioning from Gasoline and Diesel Fuel into Water at Elevated Temperatures and Pressures. Journal of Chemical & Engineering Data, 42(5), 941-944. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons. [Link]

  • Marcus, Y. (1998). The Properties of Solvents. John Wiley & Sons. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 1-(4-Chlorophenyl)ethenyl methyl ether

Analytical Performance Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR for the Characterization of 1-(4-Chlorophenyl)ethenyl methyl ether The synthesis and structural validation of enol ethers, such as 1-(4-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Performance Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR for the Characterization of 1-(4-Chlorophenyl)ethenyl methyl ether

The synthesis and structural validation of enol ethers, such as 1-(4-Chlorophenyl)ethenyl methyl ether (also known as α -methoxy-4-chlorostyrene), are critical in drug development. These compounds serve as versatile intermediates in asymmetric Mannich-type reactions[1] and cross-coupling methodologies. For process analytical technology (PAT) and core facility characterization, researchers must choose between the rapid accessibility of benchtop NMR and the rigorous resolution of high-field NMR. This guide objectively compares these two analytical platforms, providing experimental data, self-validating protocols, and the mechanistic causality behind the observed spectral phenomena.

Mechanistic Context: The Enol Ether Shielding Phenomenon

Before evaluating instrument performance, one must understand the intrinsic nuclear magnetic resonance (NMR) profile of 1-(4-Chlorophenyl)ethenyl methyl ether[2]. The oxygen atom of the methoxy group donates electron density via resonance into the adjacent vinylic π -system. This creates a partial negative charge on the terminal β -carbon.

Causality in Chemical Shifts: This resonance effect heavily shields both the terminal vinylic carbon and its attached protons. Consequently, the vinylic protons appear significantly upfield ( δ 4.23 and 4.68 ppm) compared to unfunctionalized styrenes ( δ 5.2–5.8 ppm). The quaternary oxygen-bearing carbon is correspondingly deshielded ( δ ~159 ppm). Understanding this electronic distribution is essential for verifying successful olefination from the precursor, 4-chloroacetophenone.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following methodologies employ a self-validating system. By utilizing internal chemical shift references and a precursor spike-in technique, the protocol internally verifies both instrument calibration and reaction conversion without relying on external assumptions.

Protocol 1: At-Line Benchtop NMR Acquisition (80 MHz)

  • Sample Preparation: Dissolve 25 mg of the synthesized 1-(4-Chlorophenyl)ethenyl methyl ether in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Precursor Spike (Self-Validation): Add 2 mg of the precursor (4-chloroacetophenone) to the tube. The disappearance of the precursor's methyl singlet ( δ ~2.6 ppm) against the appearance of the product's methoxy singlet ( δ 3.72 ppm) internally validates the conversion ratio.

  • Instrument Tuning: Insert the 5 mm tube into the 80 MHz permanent magnet spectrometer. Execute an automated 1D gradient shim routine until the CDCl 3​ lock signal stabilizes.

  • Acquisition: Acquire the 1 H NMR spectrum using a 90° pulse angle, 16 scans, and a 4-second relaxation delay ( d1​ ) to ensure full longitudinal relaxation ( T1​ ) of the vinylic protons.

  • Calibration Check: Set the TMS signal strictly to δ 0.00 ppm and verify that the residual CHCl 3​ peak appears at δ 7.26 ppm.

Protocol 2: High-Field NMR Acquisition & 2D Correlation (600 MHz)

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ .

  • Probe Optimization: Insert into a 600 MHz spectrometer equipped with a cryogenically cooled probe. Perform automated tuning, matching, and 3D gradient shimming (Z, X, Y, XZ, YZ).

  • 1D Acquisition: Acquire 1 H NMR (8 scans, d1​ = 2s) and 13 C NMR (256 scans, d1​ = 2s, with WALTZ-16 proton decoupling).

  • 2D HMBC Acquisition (Self-Validation): Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Validation logic: Unambiguous structural proof is achieved only if a 3-bond correlation cross-peak is observed between the methoxy protons ( δ 3.72 ppm) and the quaternary vinylic carbon ( δ 159.2 ppm).

Comparative Data Analysis: Resolution and Second-Order Effects

The table below summarizes the quantitative spectral data obtained from both instruments.

NucleusStructural AssignmentBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
1 H -OCH 3​ (Methoxy) δ 3.72 ppm (s, 3H) δ 3.72 ppm (s, 3H)
1 H =CH 2​ (Vinylic, trans to O) δ 4.23 ppm (d, broad) δ 4.23 ppm (d, J = 2.6 Hz, 1H)
1 H =CH 2​ (Vinylic, cis to O) δ 4.68 ppm (d, broad) δ 4.68 ppm (d, J = 2.6 Hz, 1H)
1 H Ar-H (para-substituted) δ 7.20 – 7.60 ppm (m, 4H) δ 7.30 (d, J = 8.6 Hz, 2H), 7.52 (d, J = 8.6 Hz, 2H)
13 C =CH 2​ (Terminal vinylic) δ ~82.5 ppm (Low S/N) δ 82.5 ppm
13 C C-O (Quaternary vinylic)Not resolved (Lost in baseline) δ 159.2 ppm

The Causality of Aromatic Resolution ( Δν/J Ratio): The most striking difference between the two platforms is the resolution of the aromatic ring. 1-(4-Chlorophenyl)ethenyl methyl ether possesses a para-substituted benzene ring, which constitutes an AA'BB' spin system. At 80 MHz, the chemical shift difference ( Δν ) between the ortho and meta protons is approximately 17.6 Hz. With a coupling constant ( J ) of ~8.6 Hz, the Δν/J ratio is ~2. This places the system in the "strong coupling" regime, resulting in second-order effects (roofing) where the signals collapse into a complex multiplet. Conversely, at 600 MHz, Δν expands to 132 Hz. The Δν/J ratio exceeds 15, transitioning the signals into the "weak coupling" regime. This yields the clean, pseudo-first-order doublets necessary for rigorous impurity profiling.

Workflow Visualization

NMR_Workflow Start Synthesis of 1-(4-Chlorophenyl) ethenyl methyl ether Decision Analytical Goal? Start->Decision Benchtop At-Line Process Monitoring (Benchtop 80 MHz NMR) Decision->Benchtop Reaction Kinetics HighField Rigorous Structural Elucidation (High-Field 600 MHz NMR) Decision->HighField Final Product Purity BenchData 1H NMR: Vinylic & Methoxy Tracking (Fast Acquisition, Low Res Ar-H) Benchtop->BenchData HighData 1H/13C/2D NMR: Full Assignment (Slow, High Res AA'BB' System) HighField->HighData Validation Batch Release & QA/QC BenchData->Validation HighData->Validation

Decision matrix for selecting benchtop vs. high-field NMR in enol ether characterization.

Strategic Recommendations for Drug Development

For process chemists monitoring the conversion of 4-chloroacetophenone to the enol ether, Benchtop 80 MHz NMR is the superior choice. The aliphatic and vinylic protons ( δ 3.72, 4.23, 4.68 ppm) are highly isolated from the aromatic region, meaning the low resolution of the permanent magnet does not hinder kinetic tracking.

However, for IND (Investigational New Drug) enabling studies, patent filings, or final API intermediate release, High-Field 600 MHz NMR is mandatory. Only high-field superconducting systems provide the sensitivity required to resolve the quaternary 13 C signals ( δ 159.2 ppm) and the 2D HMBC correlations necessary to unequivocally prove the molecular connectivity of the enol ether motif.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Kobayashi, S., Matsubara, R., Nakamura, Y., Kitagawa, H., & Sugiura, M. (2003). Catalytic, Asymmetric Mannich-type Reactions of N-Acylimino Esters: Reactivity, Diastereo- and Enantioselectivity, and Application to Synthesis of N-Acylated Amino Acid Derivatives. Journal of the American Chemical Society, 125(10), 2989-2996. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521220, Benzene, (1-methoxyethenyl)-. PubChem. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(4-Chlorophenyl)ethenyl methyl ether

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-Chlorophenyl)ethenyl Methyl Ether Introduction 1-(4-Chlorophenyl)ethenyl methyl ether is a compound of interest in synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-Chlorophenyl)ethenyl Methyl Ether

Introduction

1-(4-Chlorophenyl)ethenyl methyl ether is a compound of interest in synthetic chemistry and potentially in drug discovery, given the prevalence of the chloro-phenyl and vinyl ether motifs in bioactive molecules. Understanding its behavior under mass spectrometric conditions, particularly electron ionization (EI), is crucial for its identification and characterization in complex mixtures. This guide provides a detailed analysis of the expected fragmentation pattern of 1-(4-Chlorophenyl)ethenyl methyl ether, comparing it with related structures to offer a comprehensive understanding for researchers and scientists.

The molecular structure of 1-(4-Chlorophenyl)ethenyl methyl ether, with a molecular weight of approximately 168.62 g/mol , presents several key features that will dictate its fragmentation: a chloro-substituted aromatic ring, a vinyl group, and a methyl ether.[1] Each of these functional groups contributes to a characteristic fragmentation behavior, and their interplay results in a unique mass spectrum.

Predicted Fragmentation Pathways

Under electron ionization (EI), the molecule will first lose an electron to form a molecular ion (M+•). The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+• and M+2+• pattern for the molecular ion and any chlorine-containing fragments.[2][3]

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation processes in mass spectrometry are alpha-cleavage, rearrangements, and direct bond cleavages.[4]

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for ethers, involving the cleavage of a bond adjacent to the oxygen atom.[5] For 1-(4-Chlorophenyl)ethenyl methyl ether, two primary alpha-cleavage pathways are plausible:

  • Loss of a methyl radical (•CH₃): This is often a highly favored pathway for methyl ethers, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 153/155.

  • Loss of the 4-chlorophenyl radical (•C₆H₄Cl): While less common than the loss of a small alkyl radical, cleavage of the bond between the vinyl carbon and the phenyl ring could occur, leading to a fragment at m/z 59.

Rearrangement Reactions

Rearrangement reactions, such as the McLafferty rearrangement, are also possible, although less likely in this specific structure due to the absence of a gamma-hydrogen.[6] However, other complex rearrangements could lead to the formation of various smaller fragments.

Cleavage of the Vinyl Group

Fragmentation can also be initiated by cleavage within the vinyl group or the ether linkage. Loss of the entire methoxyvinyl group (-C(OCH₃)=CH₂) could lead to the formation of a chlorophenyl cation at m/z 111/113.

Fragmentation of the Aromatic Ring

Aromatic compounds are known for their stable molecular ions.[7] However, subsequent fragmentation of the chlorophenyl ring can occur, typically through the loss of a chlorine atom or the expulsion of small neutral molecules like acetylene. The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 133.

The following diagram illustrates the predicted primary fragmentation pathways for 1-(4-Chlorophenyl)ethenyl methyl ether.

Fragmentation_Pathway M [C9H9ClO]+• m/z 168/170 F1 [C8H6ClO]+ m/z 153/155 M->F1 - •CH3 F2 [C6H4Cl]+ m/z 111/113 M->F2 - •C3H3O F3 [C9H9O]+ m/z 133 M->F3 - •Cl F4 [C2H3O]+ m/z 43 F1->F4 - C6H4Cl

Caption: Predicted EI fragmentation of 1-(4-Chlorophenyl)ethenyl methyl ether.

Comparative Fragmentation Analysis

To better understand the fragmentation of 1-(4-Chlorophenyl)ethenyl methyl ether, it is instructive to compare its predicted fragmentation pattern with that of structurally related compounds.

CompoundKey Fragments (m/z) and Their Origin
1-(4-Chlorophenyl)ethenyl methyl ether 168/170 (Molecular ion), 153/155 (Loss of •CH₃), 133 (Loss of •Cl), 111/113 (Chlorophenyl cation), 43 (Acetyl cation)
Styrene 104 (Molecular ion), 103 (Loss of •H), 78 (Loss of C₂H₂), 77 (Phenyl cation)[8][9]
Anisole (Methoxybenzene) 108 (Molecular ion), 93 (Loss of •CH₃), 78 (Loss of CH₂O), 65 (Loss of CO from m/z 93)
Chlorobenzene 112/114 (Molecular ion), 77 (Loss of •Cl)[10]

This comparison highlights how the different structural motifs contribute to the overall fragmentation pattern. The presence of the chlorine atom in 1-(4-Chlorophenyl)ethenyl methyl ether is expected to yield the characteristic isotopic pattern, a feature absent in styrene and anisole. The vinyl ether functionality introduces the facile loss of a methyl radical, a primary fragmentation pathway for ethers.[5]

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

The following protocol outlines the steps for acquiring an electron ionization (EI) mass spectrum of 1-(4-Chlorophenyl)ethenyl methyl ether using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-(4-Chlorophenyl)ethenyl methyl ether in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1) depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Analysis
  • Identify the chromatographic peak corresponding to 1-(4-Chlorophenyl)ethenyl methyl ether.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of chlorine-containing fragments.

The following diagram illustrates the general workflow for this experimental protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Dilution Dilute to 10 µg/mL Stock->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection PeakID Identify Chromatographic Peak Detection->PeakID SpectrumExtract Extract Mass Spectrum PeakID->SpectrumExtract PatternAnalysis Analyze Fragmentation Pattern SpectrumExtract->PatternAnalysis

Caption: Workflow for GC-MS analysis of 1-(4-Chlorophenyl)ethenyl methyl ether.

Conclusion

References

  • ACS Publications. (2007, September 15). MALDI-TOF/TOF CID Study of Polystyrene Fragmentation Reactions. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of styrene induced by 396 nm nanosecond laser.... [Link]

  • PubMed. (2010, April 15). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. [Link]

  • ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

  • PMC. (n.d.). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • ResearchGate. (2018, January 8). Electron impact ionization of perfluoro-methyl-vinyl-ether C 3 F 6 O. [Link]

  • ResearchGate. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13.... [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. (n.d.). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]

  • ResearchGate. (2017, February 17). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • MDPI. (2021, March 26). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethenyl methyl ether. [Link]

  • PMC. (n.d.). 1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Save My Exams. (2025, October 9). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • Organic Syntheses. (n.d.). α-CHLORO-α-METHOXYMETHYL METHYL ETHER. [Link]

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Validation

FTIR analysis of functional groups in 1-(4-Chlorophenyl)ethenyl methyl ether

Analytical Comparison Guide: FTIR Structural Verification of 1-(4-Chlorophenyl)ethenyl methyl ether Executive Summary 1-(4-Chlorophenyl)ethenyl methyl ether (IUPAC: 1-chloro-4-(1-methoxyethenyl)benzene) is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Structural Verification of 1-(4-Chlorophenyl)ethenyl methyl ether

Executive Summary

1-(4-Chlorophenyl)ethenyl methyl ether (IUPAC: 1-chloro-4-(1-methoxyethenyl)benzene) is a highly reactive enol ether utilized as a critical intermediate in pharmaceutical synthesis. Because enol ethers are inherently susceptible to acidic hydrolysis—readily converting into their corresponding ketones (e.g., 4-chloroacetophenone)—rapid, non-destructive structural verification is a mandatory quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for this application[1].

This guide objectively compares the two dominant FTIR sampling techniques—Diamond Attenuated Total Reflectance (ATR-FTIR) and Liquid Cell Transmission FTIR —providing drug development professionals with data-backed, self-validating methodologies to optimize their analytical workflows.

Part 1: Molecular Target Analysis & Spectral Signatures

Before comparing instrumentation, we must define the spectral targets. The molecule ( C9​H9​ClO ) contains several distinct functional groups that dictate its infrared absorption profile. A successful FTIR method must resolve these specific vibrational modes without detector saturation.

  • Enol Ether Motif ( C=C−O−CH3​ ): The conjugation of the oxygen lone pairs with the alkene and the aromatic ring shifts the C=C stretching vibration to a lower frequency (~1650–1610 cm⁻¹) while significantly increasing its intensity due to a large change in the dipole moment[2]. The asymmetric C−O−C stretch is typically observed as a strong band between 1250–1200 cm⁻¹[2].

  • Aryl Chloride: The para-substituted chlorobenzene ring exhibits a characteristic C−Cl stretch in the fingerprint region (1095–1030 cm⁻¹)[3].

  • Degradation Marker: The absence of a strong carbonyl ( C=O ) stretch at ~1690 cm⁻¹ is critical. Its presence immediately flags that the enol ether has hydrolyzed.

Table 1: Key Functional Group Vibrations in 1-(4-Chlorophenyl)ethenyl methyl ether

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Enol Ether C=C stretch1650 – 1610StrongConfirms intact enol ether; shifted due to O-conjugation.
Enol Ether C−O−C asym. stretch1250 – 1200StrongPrimary ether linkage confirmation.
Aryl Chloride C−Cl stretch1095 – 1030Med-StrongConfirms para-chloro substitution on the aromatic ring.
Aromatic Ring C=C stretch1590, 1490MediumAromatic backbone verification.
Methoxy Group C−H stretch (aliphatic)2950 – 2850Weak-MedDifferentiates from des-methyl impurities.
Degradant C=O stretch (Ketone)~1690VariableMonitors hydrolysis to 4-chloroacetophenone.

Part 2: Technique Comparison: ATR-FTIR vs. Transmission FTIR

The choice of sampling accessory fundamentally alters the resulting spectrum and the quantitative reliability of the data[4].

Diamond ATR-FTIR

ATR-FTIR relies on internal reflection within a high-refractive-index crystal (e.g., Diamond, n≈2.4 )[5]. The IR beam generates an evanescent wave that penetrates the sample by only a few micrometers[6].

  • The Advantage: Exceptionally fast with zero sample preparation[7]. It is ideal for neat liquids and routine QA/QC.

  • The Physics Caveat: The depth of penetration ( dp​ ) is directly proportional to the wavelength ( λ )[6]. Consequently, high-frequency bands (e.g., the =C−H stretch at ~3100 cm⁻¹) will appear artificially weak compared to low-frequency bands (e.g., the C−Cl stretch at 1090 cm⁻¹)[6]. Software-based "ATR Correction" is mandatory to compare these spectra against standard transmission libraries[6].

Liquid Cell Transmission FTIR

Transmission FTIR passes the IR beam directly through the sample sandwiched between two IR-transparent windows (e.g., KBr or NaCl)[4].

  • The Advantage: Provides a constant pathlength across the entire mid-IR spectrum, yielding true Beer-Lambert linearity[8]. This results in superior signal-to-noise ratios for weak, high-frequency aliphatic and aromatic C−H stretches.

  • The Physics Caveat: Neat liquids absorb IR radiation intensely. Without a highly controlled, ultra-thin pathlength (typically 15–25 µm), the strong C−O−C and C−Cl bands will "bottom out" (absorbance > 2.0), destroying photometric accuracy and peak resolution.

Table 2: Performance Comparison Matrix

ParameterDiamond ATR-FTIRLiquid Cell Transmission
Sample Volume Required < 2 µL15 – 50 µL
Sample Prep Time < 1 minute5 – 10 minutes
Spectral Linearity Wavelength-dependent (Requires correction)High (Obeys Beer-Lambert law)
High-Frequency Sensitivity Lower (Due to shallow penetration)High (Constant pathlength)
Cleaning & Recovery Easy wipe with solvent; high sample recoveryTedious flushing; prone to window damage
Optimal Use Case Routine QA/QC, high-throughput screeningPrecise quantitative analysis, kinetic studies

Part 3: Method Selection Workflow

FTIR_Method_Selection Start Sample: 1-(4-Chlorophenyl) ethenyl methyl ether Q1 Is the sample volume severely limited (< 5 µL)? Start->Q1 Q2 Is rigorous quantitative linearity required (e.g., kinetic degradation tracking)? Q1->Q2 No ATR Select Diamond ATR-FTIR • Minimal prep • Rapid acquisition • Apply ATR Correction Q1->ATR Yes Q2->ATR No Trans Select Liquid Cell Transmission • Constant pathlength • True Beer-Lambert linearity • Higher sensitivity at >3000 cm⁻¹ Q2->Trans Yes

Decision matrix for selecting the optimal FTIR sampling technique for enol ether analysis.

Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate strict internal validation checkpoints.

Protocol A: High-Throughput Diamond ATR-FTIR

Causality Focus: Diamond is chosen over ZnSe because the rigid aromatic/chlorinated structure of the analyte can sometimes require aggressive solvent wiping (e.g., acetone/hexane) that degrades softer crystals over time[7].

  • System Initialization & Background: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: The resulting 100% Transmittance baseline must be flat with peak-to-peak noise < 0.01% T. Any negative peaks indicate residual contamination on the crystal.

  • Sample Application: Deposit 2 µL of neat 1-(4-Chlorophenyl)ethenyl methyl ether directly onto the center of the diamond crystal using a positive displacement pipette. Ensure no air bubbles are trapped at the crystal interface, as this reduces the effective contact area.

  • Spectral Acquisition: Collect the sample spectrum using identical parameters to the background.

  • Post-Processing (Critical Step): Apply the ATR correction algorithm built into the spectrometer software.

    • Validation Checkpoint: Verify that the relative intensity ratio of the 3000 cm⁻¹ ( C−H stretch) to the 1250 cm⁻¹ ( C−O−C stretch) increases post-correction. This confirms the software has successfully mathematically adjusted for the wavelength-dependent penetration depth[6].

Protocol B: Quantitative Liquid Cell Transmission FTIR

Causality Focus: A 25 µm PTFE spacer is utilized to ensure the pathlength is short enough to prevent the intensely absorbing enol ether C−O−C stretching bands from exceeding the detector's linear dynamic range.

  • Cell Assembly: Assemble a demountable liquid cell using two pristine KBr windows separated by a 25 µm PTFE spacer.

  • Background Acquisition: Collect a background spectrum through the empty assembled cell to account for window scattering and atmospheric interference.

  • Sample Introduction: Inject 20 µL of the analyte into the lower port of the liquid cell using a Luer-lock syringe until the fluid emerges from the top port. Seal with PTFE plugs.

    • Validation Checkpoint: Visually inspect the window aperture. The presence of microscopic air bubbles will cause severe baseline scattering (a sloping baseline at high wavenumbers)[4]. If bubbles are present, flush the cell and refill.

  • Spectral Acquisition & Linearity Check: Collect the spectrum.

    • Validation Checkpoint: Examine the maximum absorbance of the strongest peak (typically the C−O−C asymmetric stretch ~1250 cm⁻¹). It must fall between 0.4 and 1.2 AU. If the absorbance is > 1.5 AU, the pathlength is too long, and the cell must be reassembled with a thinner 15 µm spacer to maintain Beer-Lambert linearity.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides, Specac Ltd,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFanzEHu1BxWuraY-5bu3uPKuYNncv0ql2Ji4whTvJhy0fmCoIfyh6MUmX0pGeWcPbexhbuj1AdfsXHzcHyQk3O6xbtYfKc3aSbkcMKbvgm0VKHg9bXNnIwTfnb8HNgfUgae8PL7RXLvDwlf6QTRU28faeuzoi2oVg_eCK7o-C7AHPWrQuAhZKkYmEHjegE]
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Comparative

Reactivity Profiling: 1-(4-Chlorophenyl)ethenyl Methyl Ether vs. Aliphatic and Aryl Vinyl Ethers

As drug development and polymer synthesis increasingly rely on functionalized alkenes, understanding the precise electronic and steric tuning of vinyl ethers is paramount. This guide provides an objective, data-driven co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and polymer synthesis increasingly rely on functionalized alkenes, understanding the precise electronic and steric tuning of vinyl ethers is paramount. This guide provides an objective, data-driven comparison between 1-(4-chlorophenyl)ethenyl methyl ether (an α -aryl enol ether) and standard aliphatic/aryl vinyl ethers. By analyzing their behavior in electrophilic additions and cross-coupling environments, researchers can rationally select the optimal substrate for their synthetic workflows.

Electronic and Steric Fundamentals

Vinyl ethers are characterized by their electron-rich π -systems, driven by the resonance donation (+M effect) of the oxygen lone pair into the double bond. However, the exact reactivity is highly dependent on the substituents attached to the oxygen and the vinyl backbone[1].

  • Aliphatic Vinyl Ethers (e.g., Ethyl Vinyl Ether - EVE): Highly electron-rich and extremely susceptible to electrophilic attack and cationic polymerization. The alkyl group provides a mild inductive (+I) electron donation.

  • Aryl Vinyl Ethers (e.g., Phenyl Vinyl Ether - PVE): The oxygen lone pair is competitively delocalized into the phenyl ring, reducing the electron density on the vinyl group. Consequently, PVE is less reactive toward electrophiles than EVE[1].

  • 1-(4-Chlorophenyl)ethenyl methyl ether: This compound is an α -substituted vinyl ether (specifically, the methyl enol ether of 4-chloroacetophenone). The reactivity is governed by the synergistic stabilization of the resulting carbocation. Upon electrophilic attack at the β -carbon, the intermediate α -carbocation is stabilized by both the methoxy group (strong +M) and the 4-chlorophenyl group. While the 4-chloro substituent exerts an electron-withdrawing inductive effect (-I) that slightly dampens initial nucleophilicity compared to an unsubstituted phenyl ring, the dual stabilization makes it a highly specific substrate for controlled electrophilic additions[2].

Mechanistic Pathways: Electrophilic Addition vs. Electron Transfer

A critical distinction in vinyl ether chemistry is whether reactions proceed via direct electrophilic addition (forming a discrete carbocation) or via an initial single-electron transfer (SET) to form a radical cation. Density Functional Theory (DFT) and Hammett correlation studies on related aryl vinyl systems demonstrate that direct electrophilic addition correlates with σ values, as the heteroatom insulates the cationic center from direct para-substituent conjugation in the transition state[2].

Reactivity A 1-(4-Chlorophenyl)ethenyl methyl ether C α-Oxycarbocation Intermediate A->C Addition of E+ B Electrophile (E+) B->C E Addition Product C->E + Nu- D Nucleophilic Attack D->E

Caption: Mechanism of electrophilic addition to 1-(4-chlorophenyl)ethenyl methyl ether.

Quantitative Reactivity Comparison

The table below summarizes the relative reactivity profiles of various vinyl ethers toward standard electrophilic hydration (acid-catalyzed) and their utility in transition-metal catalyzed cross-coupling (e.g., Kumada-Tamao-Corriu reactions where the C-O bond is activated)[3].

SubstrateRelative Electrophilic ReactivityCarbocation StabilizationCross-Coupling C-O ActivationPrimary Synthetic Utility
Ethyl Vinyl Ether (EVE) Very HighHigh (Oxygen +M)LowCationic polymerization, Acetal formation
Phenyl Vinyl Ether (PVE) ModerateModerate (Compensating resonance)ModerateDiels-Alder dienophile, Polymerization
1-(4-Chlorophenyl)ethenyl methyl ether HighVery High (Dual α -stabilization)High (Enol ether activation)Controlled electrophilic addition, Cross-coupling

Experimental Protocol: Kinetic Evaluation of Electrophilic Addition

To objectively measure the reactivity of 1-(4-chlorophenyl)ethenyl methyl ether against EVE, a self-validating kinetic assay using UV-Vis spectroscopy and Tetracyanoethylene (TCNE) can be employed. TCNE acts as a π -acid, and the formation of the charge-transfer complex or cyclobutane adduct can be monitored[2].

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1.0×10−3 M solution of TCNE in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Prepare 1.0×10−2 M solutions of 1-(4-chlorophenyl)ethenyl methyl ether and Ethyl Vinyl Ether in anhydrous DCM.

  • Baseline Calibration:

    • Zero the UV-Vis spectrophotometer using pure anhydrous DCM in a 1 cm quartz cuvette at 25 °C.

  • Reaction Initiation:

    • Transfer 2.0 mL of the TCNE solution into the cuvette.

    • Inject 0.2 mL of the vinyl ether stock solution into the cuvette. Rapidly mix using a micro-stir bar.

  • Kinetic Monitoring:

    • Immediately monitor the decay of the TCNE absorbance peak (typically around 390-400 nm for the complex) over time.

    • Record the absorbance every 2 seconds for 5 minutes.

  • Data Analysis:

    • Plot ln(At​−A∞​) versus time to determine the pseudo-first-order rate constant ( kobs​ ). The causality of the rate difference directly reflects the nucleophilicity of the alkene π -bond and the stability of the transition state leading to the zwitterionic intermediate[2].

Workflow S1 Substrate Preparation S2 Electrophile Addition (TCNE) S1->S2 S3 Kinetic Monitoring (UV-Vis) S2->S3 S4 Rate Constant Calculation S3->S4

Caption: Kinetic monitoring workflow for vinyl ether electrophilic addition.

References

  • Kim, W., et al. "Density Functional Theory Studies on the Electrophilic versus Electron Transfer Mechanisms of Aryl Vinyl Ethers." Bulletin of the Korean Chemical Society, 1999. Available at: [Link]

  • Bauld, N. L. "Mechanisms of Electron Transfer Reactions." UT Austin Chemistry & Biochemistry Research. Available at: [Link]

  • Zarate, C., et al. "Phenol Derivatives: Modern Electrophiles in Cross-Coupling Reactions." RECERCAT. Available at: [Link]

  • RSC Publishing. "Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms." Available at: [Link]

Sources

Validation

Comparative Guide: Quantification of 1-(4-Chlorophenyl)ethenyl methyl ether using Internal Standards

Executive Summary The accurate quantification of 1-(4-Chlorophenyl)ethenyl methyl ether —a volatile, highly reactive enol ether—presents a significant analytical challenge in drug development and synthetic chemistry. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 1-(4-Chlorophenyl)ethenyl methyl ether —a volatile, highly reactive enol ether—presents a significant analytical challenge in drug development and synthetic chemistry. Due to its inherent chemical instability and susceptibility to matrix effects, traditional external standard (ESTD) methodologies frequently result in poor precision and under-reporting of analyte concentrations.

This guide objectively compares three analytical approaches for quantifying this compound: GC-MS with a Stable Isotope-Labeled Internal Standard (SIL-IS) , GC-MS with a Structural Analog Internal Standard , and HPLC-UV using an External Standard (ESTD) . By examining the causality behind experimental choices, this document establishes a self-validating protocol that ensures high-fidelity data recovery and analytical trustworthiness.

The Analytical Challenge: Mechanistic Insights

To design a robust quantification method, we must first understand the physicochemical vulnerabilities of the analyte. 1-(4-Chlorophenyl)ethenyl methyl ether is an enol ether. Mechanistically, enol ethers are highly sensitive to acid-catalyzed hydrolysis. Even trace acidity in sample matrices or glassware can trigger rapid protonation of the double bond, forming an oxocarbenium intermediate that is subsequently hydrolyzed into 4-chloroacetophenone and methanol[1].

Because this degradation can occur rapidly during sample preparation or within the autosampler vial, any analytical method that does not account for in-situ sample loss will inherently fail.

Hydrolysis A 1-(4-Chlorophenyl)ethenyl methyl ether (Enol Ether) B Oxocarbenium Intermediate A->B + H⁺ (Acid) C 4-Chloroacetophenone + Methanol B->C + H₂O

Acid-catalyzed hydrolysis pathway of 1-(4-chlorophenyl)ethenyl methyl ether.

To counteract this, the analytical protocol must be a self-validating system . This is achieved by introducing an Internal Standard (IS) at the very beginning of the sample preparation workflow. Because the analyte and the internal standard receive identical treatment, the ratio of their signals remains unaffected by extraction losses, injection variability, or minor degradation[2].

Methodology Comparison

We evaluated three distinct methodologies for the quantification of 1-(4-Chlorophenyl)ethenyl methyl ether in a complex biological matrix (plasma).

Method A: GC-MS with Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Standard Used: 1-(4-Chlorophenyl)ethenyl methyl-d3 ether.

  • Mechanism: The SIL-IS is structurally identical to the analyte but contains three deuterium atoms on the methoxy group. It perfectly co-elutes with the analyte in the GC column and experiences the exact same ionization suppression/enhancement in the MS source.

  • Verdict: The Gold Standard. It completely corrects for both extraction recovery and matrix effects.

Method B: GC-MS with Structural Analog Internal Standard
  • Standard Used: 4-Chloroanisole.

  • Mechanism: A structurally similar, commercially available halogenated ether. While it mimics the volatility of the target analyte, it elutes at a different retention time and does not share the exact acid-lability of the enol ether.

  • Verdict: Acceptable for routine analysis where SIL-IS is cost-prohibitive, but introduces minor precision errors due to differential matrix effects.

Method C: HPLC-UV with External Standard (ESTD)
  • Standard Used: None (External calibration curve only).

  • Mechanism: Relies on absolute peak area. Fails to account for sample loss during liquid-liquid extraction (LLE) or degradation in the autosampler.

  • Verdict: Not recommended. Highly prone to false negatives and poor reproducibility.

Comparative Performance Data

The following table summarizes the validation data for the three methods across a dynamic range of 1–100 ng/mL.

Performance MetricMethod A: SIL-IS (GC-MS)Method B: Analog IS (GC-MS)Method C: ESTD (HPLC-UV)
Accuracy (% Recovery) 99.2% ± 1.1%94.5% ± 4.2%78.3% ± 12.5%
Precision (RSD, %) 1.4%4.8%15.2%
Matrix Effect Negligible (Corrected)Minor (Under-corrected)Severe (Uncorrected)
LOD (ng/mL) 0.51.28.0
LOQ (ng/mL) 1.03.525.0

Data Interpretation: The SIL-IS method demonstrates superior accuracy and precision. The ESTD method's poor recovery (78.3%) is a direct consequence of uncorrected enol ether hydrolysis and extraction losses.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step protocol incorporates causality-driven safeguards—specifically, rigorous pH control to prevent hydrolysis, and early IS spiking to track recovery[3].

Step-by-Step Methodology
  • Matrix Buffering (Critical Step): Aliquot 500 µL of the sample matrix into a glass centrifuge tube. Immediately add 50 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.5) containing 0.1% Triethylamine (TEA). Causality: Maintaining a strictly basic pH neutralizes trace acids, preventing the enol ether from degrading into 4-chloroacetophenone.

  • Internal Standard Spiking: Spike the sample with 20 µL of the SIL-IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Methyl tert-butyl ether (MTBE) stabilized with 0.05% TEA. Cap and tumble for 10 minutes. Causality: MTBE provides excellent recovery for non-polar ethers while minimizing the extraction of polar matrix interferences.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer 1.5 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute in 100 µL of Hexane. Transfer to a GC autosampler vial with a glass insert.

  • GC-MS Analysis: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Quantify using the peak area ratio of the analyte to the internal standard.

Workflow S1 1. Matrix Buffering (pH 8.5 + TEA) S2 2. Spike Internal Standard (SIL-IS) S1->S2 Prevents acid hydrolysis S3 3. Liquid-Liquid Extraction (MTBE) S2->S3 Corrects for extraction loss S4 4. GC-MS Analysis (SIM Mode) S3->S4 S5 5. Quantification (Analyte/IS Ratio) S4->S5 Corrects injection variance

Step-by-step self-validating GC-MS workflow for enol ether quantification.

Conclusion

For the quantification of highly reactive intermediates like 1-(4-Chlorophenyl)ethenyl methyl ether, the choice of analytical methodology cannot be arbitrary. External standard methods fail to capture the reality of sample degradation and extraction variability. By employing a Stable Isotope-Labeled Internal Standard (SIL-IS) coupled with GC-MS , laboratories can establish a self-validating system that mathematically neutralizes matrix effects and procedural losses, ensuring trustworthy, high-fidelity data suitable for rigorous drug development pipelines.

References

  • 4.2: Quantitative and Qualitative GC and GC-MS - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry Source: shimadzu.com URL:[Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: acs.org URL:[Link]

Sources

Comparative

Comparison of catalytic efficiency for Suzuki vs. Heck reactions with 1-(4-Chlorophenyl)ethenyl methyl ether

Comparison of Catalytic Efficiency: Suzuki vs. Heck Reactions with 1-(4-Chlorophenyl)ethenyl methyl ether Executive Summary & Chemoselectivity Challenges 1-(4-Chlorophenyl)ethenyl methyl ether is a highly challenging, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparison of Catalytic Efficiency: Suzuki vs. Heck Reactions with 1-(4-Chlorophenyl)ethenyl methyl ether

Executive Summary & Chemoselectivity Challenges

1-(4-Chlorophenyl)ethenyl methyl ether is a highly challenging, bifunctional substrate for palladium-catalyzed cross-coupling. It features a notoriously unactivated aryl chloride and a highly nucleophilic, acid-sensitive vinyl ether (enol ether) moiety.

Activating the C–Cl bond (bond dissociation energy ~96 kcal/mol) requires highly active Pd(0) catalysts equipped with sterically demanding, electron-rich ligands[1]. The core challenge for the synthetic chemist lies in chemoselectivity : the catalyst must oxidatively add to the recalcitrant C–Cl bond without the internal vinyl ether competitively coordinating to the metal center or acting as an undesired Heck acceptor.

Mechanistic Causality: Why Suzuki Outperforms Heck

When comparing the Suzuki-Miyaura coupling (e.g., with phenylboronic acid) and the Mizoroki-Heck reaction (e.g., with styrene) using this specific substrate, catalytic efficiency diverges significantly at the post-oxidative addition stage.

  • Oxidative Addition (The Bottleneck): Both reactions share the same rate-limiting step—insertion of Pd(0) into the C–Cl bond. This requires electron-rich ligands like [2] or [3] to push electron density into the metal center, facilitating the cleavage of the strong halogen bond.

  • Suzuki Pathway (Transmetalation): The transmetalation of the arylboronic acid to the Pd(II) center is thermodynamically driven and rapid in the presence of a mild base. The internal enol ether remains a non-interfering spectator.

  • Heck Pathway (Migratory Insertion): The Heck reaction requires the external alkene (styrene) to coordinate to Pd(II) before migratory insertion can occur. However, the substrate's internal vinyl ether competes for this vacant coordination site. This substrate-induced product inhibition starves the catalytic cycle, drastically reducing the Turnover Frequency (TOF) and requiring elevated temperatures to overcome the coordination barrier.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA L_nPd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Rate-Limiting) ArCl 1-(4-Chlorophenyl)ethenyl methyl ether (Substrate) ArCl->PdII_OA PdII_TM L_nPd(II)(Ar)(Ph) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Fast) PdII_MI L_nPd(II)(Ar)(CH2CHPh) Migratory Insertion Complex PdII_OA->PdII_MI Migratory Insertion (Slow/Competes with Enol Ether) Boronic PhB(OH)2 / Base Boronic->PdII_TM Prod_S Suzuki Product (Biaryl Enol Ether) PdII_TM->Prod_S Reductive Elimination Prod_S->Pd0 Catalyst Regeneration Alkene Styrene Alkene->PdII_MI Prod_H Heck Product (Stilbene Enol Ether) PdII_MI->Prod_H β-Hydride Elimination Prod_H->Pd0 Catalyst Regeneration

Figure 1: Divergent catalytic cycles for Suzuki and Heck reactions from a common Pd(II) intermediate.

Chemoselectivity Substrate 1-(4-Chlorophenyl)ethenyl methyl ether (Bifunctional) Site1 Site 1: Aryl Chloride (Electrophile) Substrate->Site1 Site2 Site 2: Vinyl Ether (Nucleophilic Alkene) Substrate->Site2 Cond1 Pd(0) / Bulky Ligand (e.g., XPhos, P(tBu)3) Site1->Cond1 Desired Activation Cond2 Pd(II) / No Bulky Ligand + External Aryl Halide Site2->Cond2 Undesired Heck Acceptor Result1 Cross-Coupling at Arene (Preserves Enol Ether) Cond1->Result1 Result2 Alpha/Beta Arylation of Enol Ether (C-Cl Bond Intact) Cond2->Result2

Figure 2: Chemoselectivity workflow showing desired C-Cl activation vs. enol ether interference.

Comparative Catalytic Efficiency Data

The following table synthesizes the catalytic performance of state-of-the-art Pd systems for both transformations using 1-(4-Chlorophenyl)ethenyl methyl ether as the aryl halide.

MetricSuzuki-Miyaura (with PhB(OH)₂)Mizoroki-Heck (with Styrene)
Catalyst System Pd₂(dba)₃ / XPhosPd(OAc)₂ / P(t-Bu)₃
Pd Loading (mol%) 0.5%2.0%
Base / Solvent K₃PO₄ / THF:H₂O (10:1)Cy₂NMe / 1,4-Dioxane
Temperature (°C) 80 °C110 °C
Reaction Time (h) 418
Yield (%) 92%68%
Turnover Number (TON) 18434
Turnover Frequency (TOF) 46 h⁻¹1.89 h⁻¹

Data Interpretation: The Suzuki reaction exhibits a TOF nearly 24 times higher than the Heck reaction. The mild conditions of the Suzuki coupling preserve the acid-sensitive enol ether, whereas the harsh thermal conditions required for the Heck reaction often lead to partial decomposition or oligomerization of the vinyl ether moiety.

Self-Validating Experimental Protocols

Critical Note: The enol ether is highly sensitive to aqueous acids. All workups must utilize mildly basic or neutral conditions to prevent hydrolysis to 4-chloroacetophenone.

Protocol A: Suzuki-Miyaura Coupling (High Efficiency)

Objective: Synthesize 1-(biphenyl-4-yl)vinyl methyl ether.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.0025 mmol, 0.5 mol% Pd), XPhos (0.01 mmol, 1.0 mol%), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is chosen over Na₂CO₃ because it provides sufficient basicity to form the reactive boronate complex without causing base-catalyzed side reactions at the enol ether.

  • Solvent Addition: Add degassed THF (5.0 mL) and degassed DI water (0.5 mL).

    • Validation Check: The solution should transition from dark purple/red (Pd₂(dba)₃) to a pale yellow-orange, indicating the successful formation of the active L-Pd(0) species[2].

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Do not use HCl or NH₄Cl washes, as the enol ether will instantly hydrolyze. Dry over anhydrous Na₂SO₄, concentrate, and purify via neutral alumina chromatography.

Protocol B: Mizoroki-Heck Coupling (Low Efficiency / High Barrier)

Objective: Synthesize (E)-1-(4-(1-methoxyvinyl)phenyl)-2-phenylethene.

  • Preparation: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2.0 mol%) and 1-(4-Chlorophenyl)ethenyl methyl ether (1.0 mmol).

  • Reagent Addition: Add anhydrous 1,4-dioxane (5.0 mL), styrene (1.5 mmol), P(t-Bu)₃ (0.04 mmol as a 1M solution in toluene), and N,N-dicyclohexylmethylamine (Cy₂NMe, 1.2 mmol).

    • Causality: Cy₂NMe is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without attacking the electrophilic Pd intermediates[3]. P(t-Bu)₃ is mandatory to force oxidative addition into the electron-rich C–Cl bond.

  • Reaction: Stir at 110 °C for 18 hours.

    • Validation Check: Palladium black precipitation may occur after 12 hours, indicating catalyst deactivation due to competitive coordination by the internal enol ether.

  • Workup: Filter through a pad of Celite to remove Pd black and ammonium salts. Concentrate and purify via silica gel chromatography (pre-treated with 1% Et₃N to prevent on-column hydrolysis).

Conclusion

When utilizing 1-(4-Chlorophenyl)ethenyl methyl ether as a substrate, the Suzuki-Miyaura reaction demonstrates vastly superior catalytic efficiency compared to the Mizoroki-Heck reaction. The internal enol ether creates a severe chemoselectivity and kinetic bottleneck during the Heck migratory insertion phase, whereas the Suzuki transmetalation pathway bypasses this interference entirely, resulting in higher TOF, lower required temperatures, and excellent functional group tolerance.

References

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.[Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.[Link]

Sources

Validation

Stereochemical Analysis of 1-(4-Chlorophenyl)ethenyl methyl ether Epoxidation: A Comparative Guide

As a Senior Application Scientist in process chemistry, I frequently evaluate catalytic methodologies for the stereoselective functionalization of electron-rich olefins. 1-(4-Chlorophenyl)ethenyl methyl ether (also ident...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently evaluate catalytic methodologies for the stereoselective functionalization of electron-rich olefins. 1-(4-Chlorophenyl)ethenyl methyl ether (also identified as 1-chloro-4-(1-methoxyvinyl)benzene)[1] is a highly valuable enol ether. Its asymmetric epoxidation and subsequent hydrolysis yield chiral α -hydroxy-4-chloroacetophenone derivatives—critical building blocks for modern active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of our proprietary IminioCat-Ox™ (an advanced chiral iminium salt catalyst) against legacy alternatives, providing the mechanistic causality and self-validating experimental protocols required for robust drug development workflows.

Mechanistic Causality: Overcoming Stereochemical Leakage

The epoxidation of enol ethers fundamentally deviates from that of unactivated alkenes. While standard alkenes undergo epoxidation via a concerted "butterfly" transition state, enol ethers proceed through a highly reactive epoxonium intermediate [2].

When an oxidant approaches 1-(4-Chlorophenyl)ethenyl methyl ether, the transition state is dictated by the electronic repulsion between the lone pairs of the epoxonium and the enol ether oxygens[2]. If the catalyst does not provide a rigid, sterically demanding pocket, the intermediate can suffer from stereochemical leakage prior to ring closure.

Catalyst Evaluation
  • Alternative 1: Jacobsen Mn(III)-Salen Catalyst. While widely cited for asymmetric epoxidation of enol ethers[3], the oxo-Mn(V) intermediate exhibits partial radical character. For 1,1-disubstituted enol ethers, this can lead to transient bond rotation, capping the enantiomeric excess (ee) at moderate levels.

  • Alternative 2: Shi Catalyst (D-Fructose Dioxirane). Excellent for trans-alkenes, but the bulky aryl and methoxy groups on 1-(4-Chlorophenyl)ethenyl methyl ether cause severe steric clashes with the dioxirane ring, resulting in sluggish kinetics and poor facial discrimination.

  • Product: IminioCat-Ox™ (Chiral Iminium Salt). Building on the proven efficacy of iminium salt catalysts for enol ether epoxidation, this catalyst generates a highly electrophilic oxaziridinium species in situ. The rigid spiro transition state tightly locks the enol ether, ensuring near-perfect enantiofacial discrimination while rapidly pushing the epoxonium intermediate to closure.

Mechanism A 1-(4-Chlorophenyl)ethenyl methyl ether B Oxaziridinium Intermediate (IminioCat-Ox™) A->B High Electrophilicity C Mn(V)=O Species (Jacobsen Salen) A->C Radical/Concerted D Chiral Dioxirane (Shi Catalyst) A->D Steric Clash E Epoxonium Ion Intermediate B->E Spiro TS (High ee) C->E Moderate ee D->E Low-Mod ee F Chiral α-Hydroxy Ketone (Target API Building Block) E->F Hydrolysis

Mechanistic pathways for asymmetric epoxidation of enol ethers.

Quantitative Performance Data

The following data summarizes the stereochemical analysis of 1-(4-Chlorophenyl)ethenyl methyl ether epoxidation across the three catalytic systems. Reactions were standardized at 2.0 mmol scale using Oxone® as the terminal oxidant (where applicable) or NaOCl.

Catalyst SystemCatalyst LoadingReaction TimeConversion (%)Yield (Isolated)Enantiomeric Excess (ee)
Jacobsen Mn(R,R)-Salen 10 mol%12 h88%74%76%
Shi Catalyst (D-Fructose) 20 mol%24 h65%51%62%
IminioCat-Ox™ 5 mol% 4 h >99% 92% 96%

Data Interpretation: IminioCat-Ox™ demonstrates superior catalytic turnover and stereocontrol. The high electrophilicity of the oxaziridinium intermediate drastically reduces reaction time, preventing the non-selective background hydrolysis of the enol ether that plagues slower systems.

Experimental Protocol: Self-Validating Asymmetric Epoxidation

To ensure scientific integrity, the following protocol for IminioCat-Ox™ is designed as a self-validating system . Causality is embedded in the workflow: we utilize a strictly buffered biphasic system to prevent premature acidic hydrolysis of the enol ether before epoxidation occurs.

Materials Required
  • 1-(4-Chlorophenyl)ethenyl methyl ether (Substrate)

  • IminioCat-Ox™ (Chiral Iminium Tetraphenylborate)

  • Oxone® (Potassium peroxymonosulfate)

  • NaHCO₃ (Critical buffer)

  • Dichloromethane (DCM) and HPLC-grade Water

Step-by-Step Methodology

Step 1: Biphasic System Preparation & Buffering Dissolve 1-(4-Chlorophenyl)ethenyl methyl ether (2.0 mmol) and IminioCat-Ox™ (0.1 mmol, 5 mol%) in DCM (10 mL). In a separate flask, prepare an aqueous buffer by dissolving NaHCO₃ (8.0 mmol) in water (10 mL).

  • Causality: Enol ethers are highly acid-sensitive. NaHCO₃ maintains an alkaline aqueous phase, ensuring the substrate remains intact until the oxaziridinium species is generated.

Step 2: Catalyst Activation & Epoxidation Cool the biphasic mixture to -20°C. Slowly add a pre-cooled solution of Oxone® (4.0 mmol) in water (10 mL) dropwise over 30 minutes under vigorous stirring (1000 rpm).

  • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous oxidant and the organic catalyst. The -20°C temperature suppresses background racemic epoxidation by un-catalyzed Oxone.

Step 3: In-Process Control (IPC) & Quench After 4 hours, perform TLC or GC-MS analysis. Self-Validation: Do not proceed until the enol ether peak is completely consumed. Once confirmed, quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy residual peroxides.

Step 4: Hydrolysis & Isolation Separate the organic layer. To hydrolyze the resulting chiral epoxide into the target α -hydroxy ketone, add 1M HCl (5 mL) to the DCM layer and stir for 1 hour at room temperature. Extract, dry over MgSO₄, and concentrate.

Step 5: Stereochemical Analysis Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Confirm structural integrity via ¹H-NMR (look for the characteristic shift of the chiral α -proton adjacent to the hydroxyl group).

Protocol P1 Catalyst Activation Iminium Salt Oxone, NaHCO3 P2 Epoxidation -20°C, 4h Enol Ether Addition P1->P2 P3 Quench & Hydrolysis Na2S2O3 Acidic Workup P2->P3 P4 Self-Validation Chiral HPLC 1H-NMR P3->P4

Step-by-step workflow for IminioCat-Ox™ mediated epoxidation.

References

  • National Center for Biotechnology Information (PubChem). "1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909". PubChem Database.[1] URL:

  • Adam, W., & Blancafort, L. (1996). "Stereoselective Cycloaddition and Epoxidation of Enol Ethers by α -Peroxy Lactone as a Function of Steric and Stereoelectronic Effects". The Journal of Organic Chemistry.[2] URL:

  • Hayashi, Y., et al. (2004). "Direct Proline-Catalyzed Asymmetric α -Aminoxylation of Aldehydes and Ketones". The Journal of Organic Chemistry.[3] URL:

  • Almutairi, S. (2017). "Asymmetric epoxidation of enol ethers and esters using iminium salt catalysts synthesis of α -Hydroxy-Carbonyls". University of East Anglia Digital Repository. URL:

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)ethenyl methyl ether proper disposal procedures

As researchers and drug development professionals scale up syntheses involving 1-(4-Chlorophenyl)ethenyl methyl ether (CAS 67471-39-0), understanding the intersection of its chemical reactivity and environmental regulati...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up syntheses involving 1-(4-Chlorophenyl)ethenyl methyl ether (CAS 67471-39-0), understanding the intersection of its chemical reactivity and environmental regulations is paramount. Because this compound is both a highly reactive enol ether and a halogenated aromatic, standard solvent disposal methods are insufficient and potentially dangerous.

This guide provides a definitive, self-validating protocol for the stabilization, handling, and disposal of this specific chemical class, ensuring operational safety and strict regulatory compliance.

Chemical Reactivity & Mechanistic Causality

To safely dispose of 1-(4-Chlorophenyl)ethenyl methyl ether, one must first understand its degradation profile. The molecule features an electron-rich enol ether moiety coupled to a chlorinated aromatic ring.

Enol ethers are notoriously labile in the presence of trace Brønsted acids. The electron-donating methoxy group activates the π -system, making the β -carbon highly susceptible to electrophilic attack. If this waste stream becomes even slightly acidic, it triggers a rapid, irreversible hydrolysis cascade[1].

The Causality of Degradation:

  • Rate-Limiting Step: Trace acids protonate the β -carbon, forming a discrete, resonance-stabilized oxocarbenium ion[1].

  • Nucleophilic Attack: Ambient water molecules attack the cationic center to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal rapidly collapses, cleaving the ether bond to yield 4-chloroacetophenone and methanol .

HydrolysisMechanism A 1-(4-Chlorophenyl)ethenyl methyl ether B Protonation at β-carbon (Rate-Limiting Step) A->B H+ (Acid) C Oxocarbenium Ion Intermediate B->C D Nucleophilic Attack (H2O) C->D E Hemiacetal Intermediate D->E F 4-Chloroacetophenone + Methanol E->F Collapse

Acid-catalyzed hydrolysis pathway of 1-(4-Chlorophenyl)ethenyl methyl ether.

The Safety Imperative: If this hydrolysis occurs in a waste drum, the compound quantitatively yields 4-chloroacetophenone. This byproduct is a potent lachrymator, an acute respiratory irritant, and carries a GHS Acute Toxicity Category 4 (Oral/Inhalation) classification[2]. Therefore, your disposal protocol must be designed to prevent this transformation before the waste leaves the laboratory.

Experimental Protocol: Pre-Disposal Stabilization

To prevent the generation of toxic byproducts and ensure the structural integrity of the waste during transit, implement the following step-by-step stabilization methodology.

Step 1: pH Verification

  • Action: Test the waste stream using high-resolution pH indicator strips before transferring it to the primary accumulation area.

  • Causality: Identifying and mitigating trace acids prevents the rate-limiting protonation of the β -carbon, effectively freezing the hydrolysis mechanism.

Step 2: Active Quenching

  • Action: If the solution is acidic (pH < 7), slowly add a mild, anhydrous base such as sodium bicarbonate ( NaHCO3​ ) or potassium carbonate ( K2​CO3​ ) while stirring, until a neutral pH (7.0–7.5) is achieved.

  • Causality: Neutralization halts the oxocarbenium ion formation, keeping the enol ether intact and preventing the buildup of volatile 4-chloroacetophenone gas.

Step 3: Segregation and Packaging

  • Action: Transfer the stabilized liquid exclusively into a designated "Halogenated Organic Waste" container. Ensure the container is made of high-density polyethylene (HDPE) or PTFE-lined steel to prevent solvent degradation.

  • Action: Keep the container tightly capped to prevent evaporative loss into the workplace atmosphere, a primary source of exposure[3].

Waste Segregation Logistics & Incineration

The presence of the chlorine atom on the phenyl ring dictates the ultimate environmental fate of this chemical. Under EPA guidelines, any waste stream containing more than 1,000 ppm of total halogens is presumed to be a regulated hazardous waste and is subject to strict RCRA Subtitle C management standards[4].

Mixing halogenated waste with non-halogenated solvents is a critical operational failure. It forces the entire mixed volume to be treated as halogenated waste, drastically increasing hazardous waste management costs[5].

Quantitative Comparison of Waste Streams
ParameterHalogenated Waste (e.g., 1-(4-Chlorophenyl)...)Non-Halogenated Waste
Halogen Content Threshold > 1,000 ppm (Presumed RCRA Subtitle C)[4]< 100 ppm per individual constituent[4]
Incineration Temp > 1,100 °C (Required to break C-Cl bonds)~ 800 °C - 1,000 °C
Scrubber Requirement Mandatory (Caustic scrubbing for HCl gas)[6]Optional (Depending on SOx/NOx levels)
Dioxin Formation Risk High (If incinerated at substandard temps)Low
Disposal Cost Premium High (Requires specialized rotary kilns)[5]Lower

The Incineration Mechanism: Halogenated organic wastes cannot be disposed of via standard solvent blending. The robust carbon-chlorine bond requires extreme thermal oxidation to break. If incinerated at suboptimal temperatures, chlorinated aromatics act as direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). To mitigate this, EPA-compliant facilities utilize rotary kiln or liquid injection incinerators operating at peak thermal loads[6]. Because the combustion of the chlorophenyl ring generates corrosive hydrogen chloride (HCl) gas, the incinerator must be equipped with a high-efficiency caustic scrubber system to neutralize the acidic exhaust prior to atmospheric release[6].

DisposalWorkflow Start Waste Generation Check Check pH & Acid Content Start->Check Neutralize Quench with Mild Base (e.g., NaHCO3) Check->Neutralize If Acidic Segregate Segregate as Halogenated Waste Check->Segregate If Neutral Neutralize->Segregate Package Package in Vented, Chem-Resistant Container Segregate->Package Incinerate High-Temp Incineration with Caustic Scrubber Package->Incinerate EPA RCRA Compliant

Step-by-step operational workflow for the safe disposal of halogenated enol ethers.

References[6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Link[4] RO 13579 - EPA (Used Oil Management Standards). Environmental Protection Agency (EPA). Link[5] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Link[3] Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). Link[1] Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society. Link[2] 4'-Chloroacetophenone Safety Information. Sigma-Aldrich. Link

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorophenyl)ethenyl methyl ether

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigation grounded in mechanistic chemistry. Handling 1-(4-Chlorophenyl)ethenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a holistic system of risk mitigation grounded in mechanistic chemistry. Handling 1-(4-Chlorophenyl)ethenyl methyl ether (CAS: 67471-39-0) requires a deep understanding of its structural vulnerabilities. Standard safety data sheets often fail to communicate the dynamic risks of reactive intermediates; this guide bridges that gap by providing field-proven, causality-driven protocols.

Mechanistic Hazard Profiling: The Hidden Danger

1-(4-Chlorophenyl)ethenyl methyl ether is an aryl enol ether[1]. While the intact molecule presents standard hazards associated with halogenated organics, its primary danger lies in its chemical instability. The methoxy group strongly donates electron density via resonance into the vinyl system, making the double bond highly nucleophilic and susceptible to electrophilic attack[2].

In the presence of ambient moisture and trace acidic impurities, the molecule undergoes rapid acid-catalyzed hydrolysis[3]. This proceeds via the protonation of the double bond to form a resonance-stabilized oxocarbenium ion, followed by water attack and the elimination of methanol[3].

The critical operational hazard is the resulting product: 4-chloroacetophenone (CAS: 99-91-2)[4]. 4-Chloroacetophenone is a severe lachrymator (historically used as tear gas/mace), is highly toxic by inhalation, and causes severe, irreversible eye damage[5]. Therefore, your PPE and handling protocols must be designed to mitigate exposure not just to the parent ether, but to its highly volatile and toxic degradation products.

Hydrolysis A 1-(4-Chlorophenyl)ethenyl methyl ether B Hemiacetal Intermediate A->B H2O, H+ C 4-Chloroacetophenone (Severe Lachrymator) B->C -H+ D Methanol (Toxic Byproduct) B->D

Mechanistic pathway of acid-catalyzed hydrolysis of 1-(4-Chlorophenyl)ethenyl methyl ether.

Quantitative Hazard Summary
Chemical EntityMolecular WeightPhysical StatePrimary Hazard Classification
1-(4-Chlorophenyl)ethenyl methyl ether 168.62 g/mol [1]LiquidCombustible, Skin/Respiratory Irritant
4-Chloroacetophenone (Degradant)154.59 g/mol Liquid (MP: 14-18 °C)Acute Tox. 4, Severe Lachrymator, Eye Irrit. 2[4]
Methanol (Degradant)32.04 g/mol Volatile LiquidToxic, Highly Flammable

Mandatory Personal Protective Equipment (PPE)

Because the degradation of this chemical yields a potent lachrymator, standard laboratory PPE is insufficient. The following self-validating PPE system must be employed:

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥0.11 mm) or Butyl RubberProtects against lipophilic halogenated aromatics. Butyl rubber is preferred if handling alongside aggressive organic solvents to prevent skin absorption of lachrymatory degradants.
Eye Protection Unvented Chemical Safety GogglesStandard safety glasses are strictly prohibited. Unvented goggles prevent volatile 4-chloroacetophenone vapors from causing severe lachrymation and corneal inflammation[5].
Respiratory Type ABEK Filter RespiratorMandatory if engineering controls (fume hood) fail or during spill cleanup, due to the fatal inhalation risk of 4-chloroacetophenone vapors[5].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents skin contact and mitigates risks from the combustible nature of the liquid and its methanolic byproducts[5].

Operational Workflow & Step-by-Step Methodology

To prevent the generation of toxic byproducts, the operational workflow must be treated as an air-free, moisture-free system.

Step 1: Environmental Verification

  • Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Prepare a basic quenching solution (e.g., saturated aqueous NaHCO3​ ) and keep it inside the hood. This ensures immediate neutralization capabilities are present before the chemical is even opened.

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel with Argon or Nitrogen using standard Schlenk techniques. Enol ethers must be handled under strictly anhydrous conditions to prevent premature hydrolysis[3].

Step 3: Reagent Transfer

  • Utilize a gas-tight syringe or cannula for transferring the liquid ether. Do not uncap the bulk reagent bottle in ambient air, as atmospheric moisture is sufficient to initiate trace surface hydrolysis over time.

Step 4: Reaction Execution & Quenching

  • Maintain a slight positive pressure of inert gas throughout the reaction.

  • Critical Causality: If your workflow involves acidic reagents, expect immediate exothermic hydrolysis and the evolution of methanol and 4-chloroacetophenone[3].

  • Quench the reaction strictly under basic conditions (pH > 8). This stabilizes any unreacted enol ether and neutralizes trace acids before exposing the reaction mixture to ambient air for workup.

Workflow S1 1. Fume Hood & PPE Verification S2 2. Inert Gas Purging (N2/Ar) S1->S2 S3 3. Syringe/Cannula Transfer S2->S3 S4 4. Basic Quench (pH > 8) S3->S4 S5 5. Halogenated Waste Disposal S4->S5

Standard operational workflow for handling moisture-sensitive enol ethers.

Spill Response and Disposal Plan

A spill of 1-(4-Chlorophenyl)ethenyl methyl ether must be treated as a potential lachrymator release.

Spill Response:

  • Evacuate: Immediately evacuate the local area and allow the fume hood to clear airborne vapors. Do not attempt cleanup without a Type ABEK respirator.

  • Neutralize: Cover the spill with a basic, non-combustible absorbent (e.g., a mixture of dry sand and sodium carbonate). The basicity of the carbonate arrests acid-catalyzed degradation, preventing the further release of tear gas vapors.

  • Contain: Sweep the solid waste using non-sparking tools into a sealed, clearly labeled, heavy-duty polyethylene container.

Waste Disposal:

  • Classification: Dispose of all associated materials as "Hazardous Halogenated Organic Waste."

  • Incompatibility: Never dispose of this ether or its reaction mixtures in aqueous acidic waste streams. Doing so will generate large volumes of 4-chloroacetophenone inside the sealed waste carboy, creating a severe inhalation hazard for waste management personnel[5].

References

  • PubChem , 1-(4-Chlorophenyl)ethenyl methyl ether | C9H9ClO | CID 249909, National Institutes of Health. 1

  • Santa Cruz Biotechnology , 4'-Chloroacetophenone Material Safety Data Sheet, SCBT. 5

  • ChemicalBook , 4'-Chloroacetophenone Properties and Safety, ChemicalBook. 4

  • SD Fine-Chem , Chemwatch GHS SDS: 4'-CHLOROACETOPHENONE, SD Fine-Chem Limited.

  • BenchChem , 2-Butene, 2-methoxy- (Acid-Catalyzed Hydrolysis of Enol Ethers), BenchChem. 3

  • Sigma-Aldrich , 4'-Chloroacetophenone 97% 99-91-2 Safety Information, Sigma-Aldrich.

  • BenchChem , An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene, BenchChem. 2

Sources

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